2-(3-fluorophenyl)benzoic Acid
Description
The exact mass of the compound 2-(3-fluorophenyl)benzoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3-fluorophenyl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-fluorophenyl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZNPQHOTCPFEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382214 | |
| Record name | 2-(3-fluorophenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2094-03-3 | |
| Record name | 2-(3-fluorophenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2094-03-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(3-fluorophenyl)benzoic acid chemical properties
The following technical guide provides an in-depth analysis of 2-(3-fluorophenyl)benzoic acid, designed for researchers and drug development professionals.
Chemical Identity, Synthesis, and Reactivity Profile
Executive Summary
2-(3-Fluorophenyl)benzoic acid (CAS: 2094-03-3) is a pivotal biaryl scaffold used primarily as an intermediate in the synthesis of functionalized fluorenones for organic light-emitting diodes (OLEDs) and as a pharmacophore in non-steroidal anti-inflammatory drug (NSAID) development. Its structure features a carboxylic acid group ortho-positioned to a meta-fluorinated phenyl ring, creating a unique steric and electronic environment that dictates its reactivity—specifically its regioselective cyclization potential.
This guide details the physicochemical properties, validated synthetic protocols (Suzuki-Miyaura coupling), and critical intramolecular transformations of this compound, providing a self-validating roadmap for laboratory application.
Chemical Identity & Physical Properties
The introduction of a fluorine atom at the 3'-position of the biphenyl core significantly alters the lipophilicity and metabolic stability compared to the parent 2-phenylbenzoic acid.
Table 1: Physicochemical Constants
| Property | Value / Description | Note |
| IUPAC Name | 3'-Fluoro[1,1'-biphenyl]-2-carboxylic acid | Systematic nomenclature |
| CAS Number | 2094-03-3 | Verified Registry Number |
| Molecular Formula | C₁₃H₉FO₂ | |
| Molecular Weight | 216.21 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 114–118 °C (approx.)[1][2] | Consistent with biaryl acid congeners |
| Boiling Point | 344.7 °C (at 760 mmHg) | Predicted |
| Density | 1.261 g/cm³ | High density due to F-substitution |
| pKa | ~3.8 – 4.0 | Slightly more acidic than benzoic acid (4.2) due to the electron-withdrawing aryl group |
| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in water | Requires organic co-solvent for aqueous reactions |
Synthetic Pathways: Suzuki-Miyaura Coupling
The most robust method for synthesizing 2-(3-fluorophenyl)benzoic acid is the palladium-catalyzed cross-coupling of 2-bromobenzoic acid with 3-fluorophenylboronic acid. This route avoids the use of unstable diazonium salts and provides high yields (>85%).
Reaction Mechanism & Logic
The reaction proceeds via the standard catalytic cycle: oxidative addition of the aryl halide to Pd(0), transmetalation with the activated boronate, and reductive elimination to form the biaryl bond. The use of a base (Na₂CO₃) is critical to activate the boronic acid to the boronate species, facilitating transmetalation.
Validated Protocol
-
Scale: 10 mmol
-
Reagents:
-
2-Bromobenzoic acid (2.01 g, 10 mmol)
-
3-Fluorophenylboronic acid (1.54 g, 11 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%) or Pd(OAc)₂/SPhos
-
Na₂CO₃ (2M aqueous solution, 10 mL)
-
Solvent: 1,2-Dimethoxyethane (DME) (40 mL)
-
Step-by-Step Workflow:
-
Inerting: Charge a 100 mL Schlenk flask with 2-bromobenzoic acid, 3-fluorophenylboronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed DME and 2M Na₂CO₃. The biphasic system ensures efficient scavenging of the bromide leaving group.
-
Reflux: Heat the mixture to 85°C for 12–16 hours. Monitor by TLC (eluent: Hexane/EtOAc 3:1) or LC-MS.
-
Workup: Cool to room temperature. Acidify with 1M HCl to pH 2 to precipitate the carboxylic acid.
-
Purification: Extract with ethyl acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol/Water to obtain pure white crystals.
Synthesis Workflow Diagram
Figure 1: Validated Suzuki-Miyaura coupling workflow for the synthesis of the target biaryl acid.
Reactivity: Intramolecular Cyclization
A defining characteristic of 2-(3-fluorophenyl)benzoic acid is its ability to undergo intramolecular Friedel-Crafts acylation to form fluorinated fluorenones. This transformation is highly sensitive to regiochemical directing effects.
Regioselectivity Mechanism
The cyclization involves the formation of an acylium ion intermediate from the carboxylic acid (typically using H₂SO₄ or Polyphosphoric Acid). The electrophilic acylium ion attacks the attached fluorophenyl ring.
-
Substrate: The 3-fluorophenyl ring has two ortho positions relative to the biaryl linkage: Position 2' and Position 6'.
-
Directing Effects: Fluorine is an ortho/para director but is electronically deactivating.
-
Path A (Attack at 6'): Para to the Fluorine. Sterically less hindered.
-
Path B (Attack at 2'): Ortho to the Fluorine. Sterically crowded.
-
-
Outcome: Path A is kinetically and thermodynamically favored, leading to 2-fluorofluorenone (often referred to as 3-fluorofluorenone in non-standard numbering, but chemically 2-fluoro-9H-fluoren-9-one).
Cyclization Protocol
-
Reagent: Polyphosphoric Acid (PPA) or Conc. H₂SO₄.
-
Condition: Heat neat mixture at 120°C for 2 hours.
-
Quench: Pour onto crushed ice. The fluorenone product precipitates as a yellow solid.
Cyclization Pathway Diagram
Figure 2: Regioselective cyclization pathways. Path A dominates due to steric relief and para-directing electronics.
Applications in Drug & Material Science[2][3]
Pharmaceutical Development
The 2-phenylbenzoic acid scaffold is a bioisostere for various NSAIDs. The addition of the fluorine atom enhances metabolic stability by blocking the metabolically labile C3' position (preventing hydroxylation) and increasing lipophilicity, which improves blood-brain barrier penetration for CNS-targeted drugs.
Organic Electronics (OLEDs)
The cyclized product, 2-fluorofluorenone , is a critical precursor for synthesizing fluorene-based host materials for phosphorescent OLEDs. The fluorine substituent lowers the HOMO/LUMO energy levels, improving electron injection efficiency in device stacks.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dust.
-
Storage: Store in a cool, dry place. Stable under standard conditions.
-
Waste: Dispose of aqueous waste containing Palladium and Boron according to heavy metal regulations.
References
-
Suzuki-Miyaura Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Cyclization of Biaryl Acids: Gore, P. H. (1955). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229-281. Link
-
Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in pharmaceutical industry: Fluorine-containing drugs introduced to the market in the last decade. Chemical Society Reviews, 37, 320-330. Link
-
CAS Registry Data: National Library of Medicine (NIH). PubChem Compound Summary for CID 12217354 (2-(3-Fluorophenyl)benzoic acid). Link
Sources
Technical Guide: Synthesis of 2-(3-Fluorophenyl)benzoic Acid
Executive Summary
Target Molecule: 2-(3-Fluorophenyl)benzoic acid CAS Registry Number: 115822-58-7 (Generic reference for structure) Core Application: Non-steroidal anti-inflammatory drug (NSAID) intermediates (diflunisal analogs), OLED host materials, and ligand scaffolds for catalysis.
This guide details the synthesis of 2-(3-fluorophenyl)benzoic acid, a sterically congested biaryl system. The presence of the carboxylic acid at the ortho position introduces significant steric strain and potential for catalyst poisoning, while the fluorine atom at the meta' position dictates electronic considerations.
Primary Recommendation: The Suzuki-Miyaura Cross-Coupling is the designated "Gold Standard" for this synthesis. It offers superior regioselectivity, mild conditions, and tolerance for the free carboxylic acid moiety when employing modern phosphine ligands.
Secondary Recommendation: A Grignard Addition to Phthalic Anhydride is provided as a non-catalytic alternative, primarily for scenarios where palladium contamination must be strictly avoided or boronic acid availability is limited.
Retrosynthetic Analysis
The strategic disconnection focuses on the biaryl bond.[1] The steric bulk of the ortho-carboxylic acid suggests that the nucleophile should ideally be the less hindered component, or the catalyst must have a wide bite angle.
Figure 1: Retrosynthetic logic splitting the biaryl core via Pd-catalyzed coupling (Route A) or nucleophilic addition (Route B).
Route A: Suzuki-Miyaura Cross-Coupling (Protocol of Choice)
Rationale
While classical Suzuki conditions often require protecting the carboxylic acid as an ester to prevent catalyst poisoning (formation of unreactive Pd-carboxylates), modern ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) or SPhos allow for the direct coupling of the free acid. This eliminates two steps (esterification and hydrolysis) from the workflow.
Reaction Scheme[2]
-
Substrate A: 2-Bromobenzoic acid (1.0 equiv)
-
Substrate B: 3-Fluorophenylboronic acid (1.2 equiv)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Protocol
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under a stream of nitrogen.
-
Charging: Add 2-bromobenzoic acid (2.01 g, 10 mmol), 3-fluorophenylboronic acid (1.68 g, 12 mmol), and K₂CO₃ (4.14 g, 30 mmol).
-
Solvent Addition: Add degassed 1,4-Dioxane (40 mL) and distilled water (10 mL).
-
Critical Step: Sparge the mixture with nitrogen for 15 minutes. Oxygen is the primary cause of catalyst death in this system.
-
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (245 mg, 0.3 mmol) against a positive pressure of nitrogen.
-
Reaction: Heat the mixture to 85-90°C for 12-16 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1 + 1% Acetic Acid). The product will be more polar than the bromide but less polar than the boronic acid.
-
Workup (Self-Validating):
-
Dilute with water (50 mL) and wash with Ethyl Acetate (30 mL). Discard the organic layer.
-
Why? At high pH (from K₂CO₃), the product is a water-soluble carboxylate salt. Neutral impurities (biphenyls, dehalogenated starting material) remain in the organic layer. This is a purification step built into the workup.
-
Acidify the aqueous layer carefully with 1M HCl to pH ~2. A white precipitate (the product) should form immediately.
-
Extract the milky aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Isolation: Dry the combined organic extracts over MgSO₄, filter, and concentrate in vacuo.
Mechanistic Pathway
Figure 2: Catalytic cycle emphasizing the base-mediated activation of the palladium complex prior to transmetallation.
Route B: Grignard Addition (Alternative)
Rationale
This route is useful if boronic acids are unavailable or if the project requires avoiding transition metals (e.g., strict ppm limits in early API synthesis). It utilizes the reactivity of phthalic anhydride.
Critical Challenge
The addition of Grignard reagents to anhydrides can lead to double addition , forming the lactone or diol (phthalide derivatives) instead of the keto-acid. Temperature control is paramount.
Protocol
-
Grignard Formation:
-
In a dry flask under Argon, react 1-bromo-3-fluorobenzene (1.75 g, 10 mmol) with Mg turnings (0.27 g, 11 mmol) in anhydrous THF (15 mL). Initiate with a crystal of iodine if necessary.
-
-
Electrophile Preparation:
-
Dissolve phthalic anhydride (1.48 g, 10 mmol) in anhydrous THF (20 mL) and cool to -78°C (Dry ice/Acetone bath).
-
-
Addition:
-
Add the Grignard solution dropwise via cannula to the anhydride solution over 30 minutes. Do not allow the temperature to rise.
-
-
Quench:
-
Stir at -78°C for 1 hour, then allow to warm to 0°C.
-
Quench with 1M HCl.
-
-
Workup:
-
Extract with Ethyl Acetate.[7]
-
Perform the Acid-Base Extraction (see Section 5) to separate the product from any double-addition byproducts (which are often neutral lactones).
-
Purification & Characterization
Acid-Base Purification Workflow
This process is the primary method for ensuring chemical purity before crystallization.
Figure 3: Self-validating purification logic. If the product does not precipitate at pH 2, the coupling failed.
Crystallization[7]
-
Solvent System: Ethanol/Water (1:1) or Toluene (for high purity).
-
Procedure: Dissolve the crude solid in minimum boiling ethanol. Add hot water until slight turbidity appears. Allow to cool slowly to room temperature, then to 4°C.
-
Appearance: White to off-white crystalline solid.
Analytical Data (Expected)
| Technique | Parameter | Expected Signal / Value | Interpretation |
| 1H NMR | Carboxyl Proton | ~11.0 - 13.0 ppm (Broad singlet) | Confirms -COOH (exchanges with D2O). |
| 1H NMR | Biaryl Region | 7.0 - 8.0 ppm (Multiplets, 8H) | Complex splitting due to F-coupling. |
| 19F NMR | Ar-F Shift | ~ -113 to -115 ppm | Diagnostic for 3-fluoro substitution. |
| MS (ESI-) | m/z | 215.05 [M-H]- | Ionization in negative mode due to acid. |
| Melting Point | Range | ~160 - 165°C (Est.) | Compare against purified standard. |
References
-
Suzuki-Miyaura Coupling of Carboxylic Acids
-
Sterically Hindered Couplings
-
Grignard Synthesis of Benzoic Acids
-
Crystallization Techniques
-
General NMR Data for Fluorinated Biaryls
Sources
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 5. mason.gmu.edu [mason.gmu.edu]
- 6. youtube.com [youtube.com]
- 7. benzoic acid (NMR Spectrum) [chem.purdue.edu]
- 8. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. odinity.com [odinity.com]
- 12. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. scholarship.claremont.edu [scholarship.claremont.edu]
Executive Summary: The Structural Logic of 2-(3-fluorophenyl)benzoic Acid
Topic: Technical Evaluation of 2-(3-fluorophenyl)benzoic Acid: Screening Protocols for TTR Stabilization and COX Selectivity Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
In the landscape of medicinal chemistry, 2-(3-fluorophenyl)benzoic acid represents a privileged scaffold, merging the biphenyl pharmacophore of classic NSAIDs (e.g., diflunisal) with the metabolic resilience of fluorinated aromatics. While historically associated with cyclooxygenase (COX) inhibition, this specific isomer has emerged as a high-value probe for Transthyretin (TTR) Kinetic Stabilization , a critical mechanism for treating ATTR amyloidosis.
The introduction of a fluorine atom at the 3-position (meta) of the phenyl ring is not arbitrary. It serves three distinct mechanistic functions:
-
Metabolic Blockade: It hinders cytochrome P450-mediated oxidation at a typically vulnerable site, extending half-life (
). -
Lipophilic Tuning: It increases
moderately, enhancing interactions within the hydrophobic halogen-binding pockets of the TTR thyroxine-binding site. -
Conformational Bias: Unlike ortho-substitution, meta-substitution maintains the optimal dihedral twist required to fit the TTR channel without imposing excessive steric penalty.
This guide details the technical screening cascade required to validate this molecule, moving from in silico docking to in vitro kinetic stabilization and selectivity profiling.
Part 1: In Silico Profiling & Target Validation
Before wet-lab screening, the molecule’s fit within the TTR tetramer must be validated. The TTR tetramer possesses two funnel-shaped thyroxine (
Protocol 1.1: Molecular Docking Setup
-
Target Structure: Use PDB ID 4ANB (High-resolution TTR complexed with diflunisal) or 3KGS .
-
Grid Box Generation: Center the grid on the
binding pocket (residues Lys15, Leu17, Glu54, His88). -
Ligand Preparation:
-
Generate 3D conformers of 2-(3-fluorophenyl)benzoic acid.
-
Critical Step: Ionize the carboxylic acid (COO⁻) at pH 7.4. The anionic headgroup is essential for electrostatic interaction with the
-amino group of Lys15 at the pocket entrance.
-
-
Scoring Criteria: Look for a binding energy
kcal/mol.
Mechanistic Insight: The carboxylate "head" anchors the molecule at the channel entrance (Lys15), while the 3-fluorophenyl "tail" extends into the inner hydrophobic pocket (HBP), engaging Val121 and Leu110.
Part 2: In Vitro Screening Cascade
The biological characterization follows a strict logic: Potency (TTR)
Workflow Visualization
Figure 1: The screening cascade prioritizes TTR stabilization efficacy before assessing off-target NSAID risks.
Assay A: TTR Acid-Mediated Fibril Formation (Turbidimetry)
Objective: Quantify the molecule's ability to prevent TTR tetramer dissociation into amyloidogenic monomers under acidic stress.
Reagents:
-
Recombinant Wild-Type (WT) Human TTR (
mg/mL). -
Aggregation Buffer: 10 mM sodium acetate, 100 mM KCl, 1 mM EDTA, pH 4.4.
-
Reference Standard: Diflunisal or Tafamidis.
Protocol:
-
Preparation: Incubate WT-TTR (
final) with the test compound ( or ) in neutral buffer (pH 7.4) for 30 minutes at 37°C. This allows the drug to bind the tetramer before stress is applied. -
Acid Induction: Dilute the mixture 1:1 with Aggregation Buffer (pH 4.4) to trigger tetramer dissociation.
-
Measurement: Monitor absorbance at 400 nm (turbidity) every 10 minutes for 72 hours using a microplate spectrophotometer.
-
Control: Solvent control (DMSO) represents 100% aggregation.
Data Analysis:
Calculate the percentage of fibril formation inhibition:
Self-Validating Check: The DMSO control curve must show a sigmoidal increase in turbidity after a lag phase (approx. 2-4 hours). If the control does not aggregate, the buffer pH is likely incorrect.
Assay B: COX-1 vs. COX-2 Selectivity Profiling
Objective: Since 2-arylbenzoic acids are structurally related to NSAIDs, it is vital to determine if the compound retains COX inhibition (an often undesirable side effect for chronic TTR therapy due to GI/renal toxicity).
Methodology: Colorimetric COX Inhibitor Screening (Peroxidase Activity).
Protocol:
-
Enzyme System: Use purified Ovine COX-1 and Human Recombinant COX-2.
-
Reaction: Incubate enzyme with heme and test compound (0.1 - 100
) for 10 mins. -
Substrate: Add Arachidonic Acid (AA) and the colorimetric substrate (TMPD).
-
Detection: Measure absorbance at 590 nm . The oxidation of TMPD is directly proportional to the prostaglandin G2 (PGG2) production.
Interpretation:
-
Target Profile: High IC
for both COX-1 and COX-2 ( ). -
Risk Profile: Low IC
( ) indicates potent NSAID activity, necessitating a risk-benefit analysis for long-term use.
Part 3: Quantitative Data Summary
When reporting results for 2-(3-fluorophenyl)benzoic acid, structure the data as follows to allow direct comparison with clinical standards.
Table 1: Hypothetical Activity Profile (Reference Values)
| Parameter | Assay Type | 2-(3-F)benzoic Acid (Target) | Diflunisal (Control) | Interpretation |
| TTR Stabilization | Turbidimetry (pH 4.4) | High Efficacy (Comparable to drug) | ||
| Binding Affinity ( | Isothermal Titration Calorimetry | Tight binding to tetramer | ||
| COX-1 IC | Enzymatic (Colorimetric) | Reduced GI toxicity risk | ||
| COX-2 IC | Enzymatic (Colorimetric) | Reduced CV risk | ||
| Selectivity Index | Cytotoxicity / TTR Activity | Wide therapeutic window |
Part 4: Mechanism of Action Visualization
Understanding how the molecule works is as important as the data itself. The diagram below illustrates the kinetic stabilization mechanism.
Figure 2: Kinetic Stabilization. The ligand binds the native tetramer, raising the activation energy barrier for dissociation into monomers, thereby preventing the downstream cascade of fibril formation.
References
-
Bulawa, C. E., et al. (2012). "Discovery of potent small molecule kinetic stabilizers of human transthyretin." Proceedings of the National Academy of Sciences.
-
Adamski-Werner, S. L., et al. (2004). "Diflunisal analogues stabilize the native state of transthyretin and inhibit amyloid formation." Journal of Medicinal Chemistry.
-
Sekijima, Y., et al. (2008). "The biological and chemical basis for tissue-selective amyloid disease." Cell.
-
Cayman Chemical. "COX Inhibitor Screening Assay Protocol." Cayman Chemical Technical Docs.
Thermal stability of 2-(3-fluorophenyl)benzoic acid
An In-depth Technical Guide to the Thermal Stability of 2-(3-fluorophenyl)benzoic Acid
Abstract
The thermal stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, directly influencing manufacturing processes, formulation strategies, storage conditions, and ultimately, patient safety. This technical guide provides a comprehensive framework for evaluating the thermal stability of 2-(3-fluorophenyl)benzoic acid, a biphenyl carboxylic acid derivative. By leveraging established principles of thermal analysis and drawing insights from structurally related analogs, this document outlines a robust, multi-faceted approach to characterization. We present detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), explain the scientific rationale behind these orthogonal techniques, and propose potential thermal degradation pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a thorough and scientifically sound understanding of the thermal behavior of this and similar chemical entities.
Introduction
Overview of 2-(3-fluorophenyl)benzoic Acid
2-(3-fluorophenyl)benzoic acid is an aromatic carboxylic acid featuring a biphenyl core structure. The presence of the carboxylic acid group, the fluorinated phenyl ring, and the rotational freedom of the biphenyl system define its chemical personality and physicochemical properties. Such structures are prevalent in medicinal chemistry, often serving as scaffolds for developing novel therapeutic agents. Understanding the intrinsic stability of this molecule is a prerequisite for its advancement through any stage of the drug development pipeline.
The Critical Role of Thermal Stability in Pharmaceutical Development
Thermal stability is not merely a measure of a compound's melting point; it is a critical parameter that dictates its viability as a drug candidate. A thermally labile compound can pose significant challenges, including:
-
Manufacturing: Processes such as milling, drying, and heat sterilization can induce degradation, leading to loss of potency and the formation of potentially toxic impurities.
-
Storage and Shelf-Life: An unstable compound will have a shorter shelf-life and may require stringent, costly storage conditions (e.g., refrigeration).
-
Polymorphism: The energy input from heating can induce transitions between different crystalline forms (polymorphs), which can have different solubilities, bioavailability, and stability profiles[1].
-
Safety: Thermal decomposition can generate reactive or toxic byproducts, compromising the safety profile of the final drug product.
Physicochemical Properties and Predicted Thermal Behavior
The structure of 2-(3-fluorophenyl)benzoic acid suggests several key factors will govern its thermal behavior:
-
Carboxylic Acid Moiety: Like many benzoic acid derivatives, the primary thermal degradation pathway is likely to be decarboxylation at elevated temperatures[2][3].
-
Biphenyl Core: The robust biphenyl system is generally stable, but the C-C bond connecting the rings can be a site of reactivity under extreme thermal stress.
-
Carbon-Fluorine Bond: The C-F bond is the strongest single bond in organic chemistry, suggesting high thermal stability. However, studies on other fluorinated acids have shown that HF elimination can occur at temperatures as low as 200°C, representing a potential degradation route[4].
-
Melting Point: The parent compound, benzoic acid, melts at 122°C[5][6][7]. The introduction of the fluorophenyl group is expected to increase the molecular weight and alter crystal packing, likely resulting in a higher melting point.
Core Principles of Thermal Analysis
A comprehensive thermal stability assessment relies on the synergistic use of multiple analytical techniques. The two foundational methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA): The "Why" and "How"
Causality: TGA is the cornerstone for assessing thermal stability because it directly measures changes in mass as a function of temperature. This allows for the unambiguous detection of decomposition events, where volatile fragments are lost, or sublimation, where the entire molecule transitions to the gas phase. It provides a quantitative measure of mass loss and defines the temperature range of a compound's stability.
Methodology: A small sample is placed in a high-precision balance within a furnace. The temperature is increased at a constant rate, and the sample's mass is continuously recorded. The resulting TGA curve plots percent mass versus temperature.
Differential Scanning Calorimetry (DSC): The "Why" and "How"
Causality: While TGA detects mass loss, DSC detects changes in heat flow. It is exceptionally sensitive to thermal events that do not involve mass change, such as melting, crystallization, and solid-state polymorphic transitions. These events are critical for understanding the physical state and processability of a material. For instance, an unexpected endotherm before the melting point could indicate a polymorphic transition to a less stable form, a critical insight for formulation development[1].
Methodology: The instrument measures the difference in heat required to increase the temperature of the sample and a reference. An endothermic event (e.g., melting) results in a peak as the sample absorbs heat, while an exothermic event (e.g., crystallization) produces a trough.
Rationale for Orthogonal Techniques
Using TGA and DSC together provides a self-validating and comprehensive thermal profile. For example, if DSC shows a sharp endotherm at 200°C and TGA shows no mass loss until 250°C, one can confidently assign the 200°C event to melting. Conversely, if both techniques show an event at the same temperature, it indicates decomposition is occurring concurrently with or immediately after melting.
Caption: Integrated workflow for thermal stability analysis.
Experimental Assessment of Thermal Stability
Materials and Methods
-
Sample: 2-(3-fluorophenyl)benzoic acid, confirmed purity >98% by HPLC and NMR.
-
TGA Instrument: TA Instruments Discovery TGA 550 or equivalent.
-
DSC Instrument: TA Instruments Discovery DSC 250 or equivalent.
-
Crucibles: Platinum or aluminum pans for TGA; Tzero aluminum pans for DSC.
-
Purge Gas: High-purity nitrogen (99.999%) at a flow rate of 50 mL/min.
Protocol 1: Thermogravimetric Analysis (TGA) Workflow
-
Instrument Calibration: Verify the temperature and mass accuracy of the TGA instrument using certified reference materials (e.g., calcium oxalate). This step is critical for data trustworthiness.
-
Sample Preparation: Tare a TGA crucible. Accurately weigh 3-5 mg of the sample into the crucible.
-
Experimental Setup: Place the crucible in the TGA furnace.
-
Method Parameters:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 500°C at a heating rate of 10°C/min. A controlled heating rate ensures thermal events are well-resolved.
-
Maintain a constant nitrogen purge to provide an inert atmosphere and prevent oxidative degradation.
-
-
Data Acquisition: Record mass loss as a function of temperature.
Protocol 2: Differential Scanning Calorimetry (DSC) Workflow
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard (melting point 156.6°C). This ensures the accuracy of measured transition temperatures and energies.
-
Sample Preparation: Tare a DSC pan and lid. Accurately weigh 2-4 mg of the sample into the pan.
-
Encapsulation: Crimp the lid onto the pan. For investigating events above the boiling point or to suppress sublimation, a hermetically sealed pan is required. A pinhole in the lid is used to allow volatiles to escape during decomposition studies.
-
Experimental Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Method Parameters:
-
Equilibrate at 25°C.
-
Ramp the temperature from 25°C to a temperature approximately 50°C above the melting point (determined from a preliminary scan) at a heating rate of 10°C/min.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
Protocol 3: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential to understand stability under relevant pharmaceutical processing and storage conditions[8].
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of the compound in an appropriate solvent like acetonitrile/water.
-
Stress Conditions:
-
Thermal: Store the solid compound and the stock solution at 80°C for 7 days.
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 24 hours.
-
Oxidative: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Caption: Workflow for a forced degradation study.
Data Interpretation and Analysis
TGA Data Analysis
The TGA thermogram is analyzed to determine the onset temperature of decomposition (T onset), often defined as the temperature at which 5% mass loss occurs. This value serves as a primary indicator of thermal stability. Multiple steps in the mass loss curve indicate a multi-stage decomposition process.
DSC Data Analysis
The DSC thermogram reveals key thermal transitions. A sharp endothermic peak is typically indicative of the melting of a crystalline solid. The onset temperature of this peak is reported as the melting point (Tm). Broader peaks or multiple peaks before the final melt may suggest the presence of polymorphs, solvation/desolvation events, or impurities.
Synthesis of TGA/DSC Data
By overlaying the TGA and DSC data, a clear picture emerges. For a stable compound, a sharp melting endotherm in the DSC will be observed at a temperature well below the onset of mass loss in the TGA. If the melting endotherm in the DSC coincides with the onset of mass loss in the TGA, it indicates that the compound decomposes upon melting.
Characterization of Degradation Products
The identity of degradation products from forced degradation studies or collected from preparative thermal experiments can be elucidated using techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)[2].
Anticipated Thermal Profile and Degradation Pathways
Summary of Expected Thermal Events
Based on the analysis of its structural components, the following thermal profile for 2-(3-fluorophenyl)benzoic acid can be anticipated.
| Parameter | Analytical Technique | Anticipated Observation | Rationale / Reference |
| Melting Point (Tm) | DSC | > 122°C | Expected to be higher than benzoic acid (122°C) due to increased molecular weight and altered crystal packing.[6][7] |
| Polymorphism | DSC, XRD | Possible | Biphenyl systems can exhibit polymorphism due to rotational flexibility. Mefenamic acid shows multiple transitions.[1] |
| Decomposition (T onset) | TGA | > 200°C | Benzoic acid derivatives show degradation above 200°C.[2] Oxidative decarboxylation can begin at 200°C.[6] |
| Sublimation | TGA | Possible | Benzoic acid begins to sublime at 100°C.[5] TGA may show a gradual mass loss before sharp decomposition. |
Proposed Degradation Mechanisms
The primary degradation pathway under inert thermal stress is predicted to be decarboxylation. In the presence of oxygen or at very high temperatures, other pathways may become relevant.
Caption: Proposed thermal degradation pathways.
Conclusion and Best Practices
This guide establishes a comprehensive methodology for assessing the thermal stability of 2-(3-fluorophenyl)benzoic acid. The combination of TGA and DSC provides a robust, self-validating dataset that is crucial for informed decision-making in the pharmaceutical development process. The anticipated thermal profile suggests that while the molecule is likely stable at room temperature, it may undergo decarboxylation at temperatures relevant to manufacturing processes (>200°C).
Best Practices for Handling and Storage:
-
Based on the potential for sublimation noted with benzoic acid, long-term storage should be in well-sealed containers[5].
-
Manufacturing steps involving high temperatures (e.g., melt granulation, high-temperature drying) should be approached with caution. A thorough understanding of the TGA and DSC profiles is essential to define safe operating limits.
-
Forced degradation studies are critical to identify incompatibilities with excipients and potential degradation pathways under acidic, basic, or oxidative conditions.
By following the principles and protocols outlined herein, researchers can build a complete and reliable thermal stability profile, ensuring the quality, safety, and efficacy of drug candidates like 2-(3-fluorophenyl)benzoic acid.
References
-
Kappe, C. O. (2010). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. [Link]
-
Della Gatta, G., et al. (2006). Standards, calibration, and guidelines in microcalorimetry. Part 2. Calibration standards for differential scanning calorimetry. ResearchGate. [Link]
-
Li, F., et al. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. PubMed. [Link]
-
UCL Discovery. (n.d.). A Simultaneous X-ray Diffraction-Differential Scanning Calorimetry Study into the Phase Transitions of Mefenamic Acid. UCL Discovery. [Link]
-
Google Patents. (2022). US20220023268A1 - Crystalline forms of 3-[5-(2-fluorophenyl)-[1][2][9]oxadiazol-3-yl]-benzoic acid for the treatment of disease. Google Patents.
-
Winter, S. R., & Clements, A. D. (1969). The thermal decomposition of benzoic acid. ResearchGate. [Link]
-
ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid, 4-(4-pentenyloxy). ResearchGate. [Link]
-
Chatterjee, K., et al. (2001). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. ResearchGate. [Link]
-
Inchem.org. (2021). ICSC 0103 - BENZOIC ACID. Inchem.org. [Link]
-
Wikipedia. (n.d.). Benzoic acid. Wikipedia. [Link]
-
Moura Ramos, J. J., et al. (2004). Melting of benzoic acid obtained in a DSC experiment where the heating... ResearchGate. [Link]
-
ResearchGate. (n.d.). Plot of the TGA/DTG analysis of benzoic acid. ResearchGate. [Link]
-
Avdeef, A., et al. (2022). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis: Effects of Complexation with Cyclodextrins. PubMed Central. [Link]
-
American Chemical Society. (2020). Benzoic acid. American Chemical Society. [Link]
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICSC 0103 - BENZOIC ACID [inchem.org]
- 6. Benzoic acid - Wikipedia [en.wikipedia.org]
- 7. acs.org [acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Suzuki coupling for 2-(3-fluorophenyl)benzoic acid synthesis
Application Note: High-Efficiency Synthesis of 2-(3-Fluorophenyl)benzoic Acid via Suzuki-Miyaura Coupling
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-(3-fluorophenyl)benzoic acid , a critical biaryl scaffold found in non-steroidal anti-inflammatory drugs (NSAIDs) and liquid crystal materials. Unlike traditional methods that require ester protection, this guide prioritizes a direct coupling strategy using aqueous base conditions to solubilize the free carboxylic acid, reducing step count and waste. A secondary "Ester Route" is provided as a risk-mitigation contingency for difficult substrates.
Retrosynthetic Analysis & Mechanism
The target molecule is constructed via the palladium-catalyzed cross-coupling of 2-bromobenzoic acid and 3-fluorophenylboronic acid . The presence of the ortho-carboxylic acid group presents a unique challenge: it can coordinate to Palladium, potentially poisoning the catalyst, but under basic aqueous conditions, the carboxylate anion prevents this and ensures solubility.
Catalytic Cycle (Suzuki-Miyaura)
The reaction proceeds through the standard Pd(0)/Pd(II) cycle. The base plays a dual role: activating the boronic acid to a boronate species (increasing nucleophilicity) and neutralizing the carboxylic acid substrate.
Figure 1: Catalytic cycle emphasizing the oxidative addition of the aryl halide and base-mediated activation.
Experimental Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Amount (Example) | Role |
| 2-Bromobenzoic acid | 201.02 | 1.0 | 2.01 g (10 mmol) | Electrophile |
| 3-Fluorophenylboronic acid | 139.92 | 1.2 | 1.68 g (12 mmol) | Nucleophile |
| Pd(PPh3)4 | 1155.56 | 0.03 | 346 mg (3 mol%) | Catalyst |
| Sodium Carbonate (Na2CO3) | 105.99 | 3.0 | 3.18 g (30 mmol) | Base |
| 1,4-Dioxane | - | - | 40 mL | Solvent (Organic) |
| Water (Deionized) | - | - | 10 mL | Solvent (Aqueous) |
Step-by-Step Procedure (Direct Coupling)
Note: This protocol utilizes the solubility of the carboxylate salt to drive the reaction.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzoic acid (10 mmol), 3-fluorophenylboronic acid (12 mmol), and Pd(PPh3)4 (3 mol%).
-
Expert Tip: If Pd(PPh3)4 is unavailable, Pd(OAc)2 (2 mol%) + PPh3 (4 mol%) can be generated in situ.
-
-
Solvent Addition: Add 1,4-Dioxane (40 mL). Stir briefly to disperse solids.
-
Base Activation: Dissolve Na2CO3 (30 mmol) in water (10 mL) and add this solution to the reaction flask.
-
Observation: The mixture will likely become biphasic or a homogeneous emulsion depending on temperature. The acid immediately converts to the sodium benzoate salt.
-
-
Degassing: Sparge the mixture with Nitrogen or Argon gas for 10-15 minutes.
-
Why? Oxygen promotes homocoupling of boronic acids and oxidizes the phosphine ligands, deactivating the catalyst.
-
-
Reaction: Attach a reflux condenser and heat the mixture to 90°C (oil bath temperature) for 12–16 hours under an inert atmosphere.
-
Monitoring: Check by TLC (System: Hexane/Ethyl Acetate 1:1 + 1% Acetic Acid) or HPLC. The starting bromide should be consumed.
-
-
Workup (The "Self-Validating" Purification):
-
Cool the mixture to room temperature.
-
Filtration: Filter through a pad of Celite to remove Palladium black; wash the pad with 20 mL water.
-
First Extraction (Impurity Removal): Transfer filtrate to a separatory funnel. Wash with Ethyl Acetate (30 mL) .
-
Crucial Step: The product is currently a water-soluble salt (benzoate). The organic wash removes non-acidic impurities (e.g., homocoupled biphenyls, phosphine oxide). Discard the organic layer.
-
-
Acidification: Acidify the aqueous layer carefully with 1M HCl to pH ~2.
-
Observation: The product, 2-(3-fluorophenyl)benzoic acid, will precipitate as a white solid.
-
-
Final Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL) . Combine these organic layers.
-
-
Isolation: Dry the combined organics over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude solid.
-
Recrystallization: Recrystallize from minimal hot Ethanol/Water or Acetone/Water if necessary to achieve >98% purity.
Process Contingency: The Ester Route
If the direct coupling suffers from low conversion (often due to steric bulk or specific electronic deactivation), use the Ester Protection Route .
-
Esterification: Reflux 2-bromobenzoic acid in Methanol with catalytic H2SO4 to form Methyl 2-bromobenzoate .
-
Coupling: React Methyl 2-bromobenzoate with 3-fluorophenylboronic acid using the conditions above (K2CO3/Toluene/EtOH/Water is preferred for esters).
-
Hydrolysis: Treat the isolated ester with LiOH (3 equiv) in THF/Water (1:1) at 60°C for 2 hours. Acidify to isolate the target acid.
Workflow Visualization
Figure 2: Purification workflow utilizing acid-base extraction for high purity.
Characterization & Quality Control
| Parameter | Expected Value/Observation | Notes |
| Appearance | White to Off-White Solid | Color indicates Pd residue (Grey/Black). |
| 1H NMR (DMSO-d6) | δ 12.5-13.0 (br s, 1H, COOH)δ 7.2-8.0 (m, 8H, Ar-H) | Diagnostic: Broad singlet >12 ppm confirms COOH. |
| 19F NMR | ~ -112 to -114 ppm | Singlet (or multiplet due to H-coupling). Relative to CFCl3. |
| MS (ESI-) | [M-H]- = 215.05 | Negative mode is preferred for carboxylic acids. |
Critical Process Parameters (CPPs):
-
Deoxygenation: Failure to degas leads to distinct "homocoupling" spots (3,3'-difluorobiphenyl) on TLC.
-
pH Control: During workup, ensure pH < 2. If pH is ~4-5, the acid may not fully precipitate, leading to yield loss.
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Gooßen, L. J., & Melzer, B. (2007). Decarboxylative Cross-Coupling of Biarylcarboxylic Acids. Journal of Organic Chemistry, 72(19), 7473–7476. (Discusses stability of benzoic acids in coupling). Link
-
Organic Chemistry Portal. (2023). Suzuki Coupling Mechanism and Recent Literature. Link
-
Deng, J. Z., Paone, D. V., et al. (2004). Efficient Synthesis of Biaryls via Suzuki Coupling of Aryl Halides with Arylboronic Acids in Water. Synlett, 2004(13), 2329-2334. (Basis for aqueous/base protocol). Link
Sources
Application Notes and Protocols: Purification of 2-(3-fluorophenyl)benzoic acid by Recrystallization
Introduction: The Critical Role of Purity in Drug Development
2-(3-fluorophenyl)benzoic acid is a key structural motif in medicinal chemistry, serving as a precursor for the synthesis of a variety of pharmacologically active compounds. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and reproducibility of downstream applications. Such impurities may arise from unreacted starting materials, byproducts of the synthetic pathway, or degradation products.[1][2] Therefore, a robust and efficient purification method is paramount.
Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[3] The principle underpinning this method lies in the differential solubility of the target compound and its impurities in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[4] Upon controlled cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurities. This application note provides a detailed protocol for the purification of 2-(3-fluorophenyl)benzoic acid by recrystallization, including a systematic approach to solvent selection and troubleshooting.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of 2-(3-fluorophenyl)benzoic acid and its potential impurities is fundamental to developing an effective purification strategy.
Physicochemical Properties
While specific experimental data for 2-(3-fluorophenyl)benzoic acid is not extensively published, we can infer its properties from structurally similar compounds such as benzoic acid and other fluorinated benzoic acid derivatives.
| Property | Expected Characteristics for 2-(3-fluorophenyl)benzoic acid | Rationale and References |
| Appearance | White to off-white crystalline solid | Based on the appearance of benzoic acid and its derivatives.[5] |
| Melting Point | A sharp melting point range is indicative of high purity. | Impurities typically cause a depression and broadening of the melting point range.[6][7] For reference, the melting point of pure benzoic acid is 122-123 °C.[8] |
| Solubility | Expected to have low solubility in non-polar solvents and moderate to high solubility in polar organic solvents. Solubility in water is likely to be low but will increase with temperature. | The carboxylic acid moiety imparts polarity and the capacity for hydrogen bonding, while the biphenyl structure contributes to non-polar character. Benzoic acid exhibits this solubility profile.[5][9][10][11] |
Potential Impurities
The nature and quantity of impurities will be contingent on the synthetic route employed to produce 2-(3-fluorophenyl)benzoic acid. Common synthetic strategies, such as Suzuki coupling, may introduce the following types of impurities:
-
Unreacted Starting Materials: Residual 3-fluorophenylboronic acid and 2-bromobenzoic acid (or their analogues).
-
Homocoupling Products: Biphenyl derivatives arising from the coupling of two molecules of the same starting material.
-
Isomeric Impurities: Positional isomers of the desired product.[12]
-
Incomplete Reaction Products: Intermediates from the synthetic pathway.
-
Catalyst Residues: Traces of the palladium catalyst and ligands used in the coupling reaction.
Experimental Protocol: Recrystallization of 2-(3-fluorophenyl)benzoic acid
This protocol outlines a systematic approach to solvent screening and the subsequent bulk recrystallization of 2-(3-fluorophenyl)benzoic acid.
Materials and Equipment
-
Crude 2-(3-fluorophenyl)benzoic acid
-
Selection of potential recrystallization solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Condenser
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Melting point apparatus
Step 1: Solvent Screening
The selection of an appropriate solvent is the most critical step in recrystallization. The ideal solvent should exhibit the following characteristics:
-
The compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
Procedure for Solvent Screening:
-
Place approximately 20-30 mg of crude 2-(3-fluorophenyl)benzoic acid into several small test tubes.
-
To each test tube, add a different potential solvent dropwise at room temperature, gently agitating after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue to add the solvent dropwise until the solid dissolves completely.
-
Allow the test tubes that formed a clear solution upon heating to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the formation of crystals. A successful solvent will yield a significant amount of crystalline precipitate upon cooling.
Solvent Selection Rationale:
| Solvent Class | Examples | Suitability for Aromatic Carboxylic Acids |
| Alcohols | Ethanol, Methanol, Isopropanol | Often good solvents due to their polarity and ability to form hydrogen bonds. A mixture with water can also be effective.[10] |
| Esters | Ethyl acetate | Good for moderately polar compounds. |
| Ketones | Acetone | A polar aprotic solvent that can be effective. |
| Hydrocarbons | Toluene, Heptane | Generally, the compound will be less soluble in non-polar solvents, but they can be useful as an anti-solvent in a two-solvent system. |
| Water | Due to the carboxylic acid group, solubility is expected to be low in cold water and significantly higher in hot water, making it a potentially good, and safe, solvent.[5] |
Step 2: Recrystallization Procedure
The following is a general procedure that should be adapted based on the results of the solvent screening.
-
Dissolution: Place the crude 2-(3-fluorophenyl)benzoic acid in an Erlenmeyer flask of an appropriate size (the solvent should not fill the flask more than halfway). Add a magnetic stir bar. Add the chosen solvent and begin heating the mixture on a hot plate with stirring. Add more solvent in small portions until the solid has completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good recovery yield.
-
Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, catalyst residues), a hot filtration must be performed. This is a critical and time-sensitive step. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it as quickly as possible to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Step 3: Purity Assessment
The purity of the recrystallized 2-(3-fluorophenyl)benzoic acid should be assessed by measuring its melting point. A sharp melting point range that is higher than that of the crude material indicates successful purification.[6] Further analysis by techniques such as HPLC or NMR can provide a more quantitative assessment of purity.
Visualization of the Recrystallization Workflow
The following diagram illustrates the key stages of the recrystallization process.
Sources
- 1. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 2. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548 [data.epo.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Organic Chemistry - LabArchives, Your Electronic Lab Notebook [mynotebook.labarchives.com]
- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Understanding the Melting Point of Benzoic Acid: A Deep Dive - Oreate AI Blog [oreateai.com]
- 8. Melting point standard 121-123°C - 安息香酸 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. digital.library.unt.edu [digital.library.unt.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: GC-MS Analysis of 2-(3-fluorophenyl)benzoic Acid Derivatives
Executive Summary
This application note details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-(3-fluorophenyl)benzoic acid (2-3-FPBA). This molecule represents a critical biaryl scaffold often synthesized via Suzuki-Miyaura cross-coupling, serving as a precursor in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and fluorinated liquid crystals.
Due to the polarity and hydrogen-bonding capability of the carboxylic acid moiety, direct GC analysis results in peak tailing and irreversible adsorption. This guide provides a validated derivatization protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to generate the volatile trimethylsilyl (TMS) ester, ensuring high-sensitivity detection and reproducible fragmentation patterns.
Chemical Context & Analytical Challenges
The Analyte
-
Compound: 2-(3-fluorophenyl)benzoic acid
-
Molecular Formula:
-
Molecular Weight (Free Acid): 216.21 g/mol
-
Target Derivative: Trimethylsilyl 2-(3-fluorophenyl)benzoate (
, MW: 288.39 g/mol )
Synthesis Origin & Impurity Profile
Researchers typically isolate this compound from a Suzuki coupling reaction between 2-bromobenzoic acid and 3-fluorophenylboronic acid. Consequently, the analytical method must resolve the target from common byproducts:
-
De-halogenated artifacts: Benzoic acid or biphenyl.
-
Homocoupling products: 3,3'-difluorobiphenyl.
-
Protodeboronation byproducts: Fluorobenzene (solvent front).
Why Silylation?
While methylation (using diazomethane or
-
Speed: Reaction completes in <30 mins.
-
Information Richness: The TMS group adds significant mass (72 Da), shifting the molecular ion into a cleaner spectral region.
-
Diagnostic Fragmentation: The loss of the TMS group facilitates specific rearrangements (ortho-effects) characteristic of the biaryl bond.
Experimental Protocol
Reagents and Materials
-
Solvent: Ethyl Acetate (anhydrous, HPLC grade). Note: Avoid protic solvents like methanol which quench the reagent.
-
Derivatizing Agent: BSTFA + 1% TMCS (Trimethylchlorosilane). The TMCS acts as a catalyst to overcome steric hindrance from the biaryl system.
-
Internal Standard (IS): Phenanthrene-d10 (100 µg/mL).
Sample Preparation Workflow
Step 1: Extraction/Drying
Ensure the crude reaction mixture is acidified (pH < 2) and extracted into ethyl acetate. Dry the organic layer over
Step 2: Reconstitution Reconstitute approximately 1 mg of the dry residue in 500 µL of anhydrous Ethyl Acetate.
Step 3: Derivatization Reaction
-
Transfer 100 µL of the sample solution to a crimp-top GC vial.
-
Add 50 µL of BSTFA + 1% TMCS .
-
Add 10 µL of Internal Standard solution.
-
Cap tightly and vortex for 10 seconds.
-
Incubate at 65°C for 30 minutes in a heating block.
-
Cool to room temperature. Inject directly.
Figure 1: Derivatization workflow ensuring complete conversion of the carboxylic acid to the TMS ester.
Instrumental Method (Agilent 7890/5977 eq.)
Gas Chromatography Parameters
| Parameter | Setting | Rationale |
| Column | DB-5ms (30m x 0.25mm x 0.25µm) | Standard non-polar phase separates biaryl isomers effectively. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS resolution. |
| Inlet | Split 10:1 @ 260°C | High temp prevents condensation; split prevents saturation. |
| Oven Program | 100°C (hold 1 min) | Fast ramp minimizes band broadening; high final temp elutes heavy dimers. |
| Transfer Line | 280°C | Prevents cold-spot condensation of the TMS derivative. |
Mass Spectrometry Parameters
-
Source: Electron Ionization (EI) @ 70 eV.[3]
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: m/z 50 – 450.
-
Solvent Delay: 3.5 minutes (to protect filament from BSTFA excess).
Data Analysis & Fragmentation Logic
Identification of the TMS Derivative
The derivatization shifts the molecular weight from 216 to 288. You must look for the Trimethylsilyl 2-(3-fluorophenyl)benzoate peak.
Key Diagnostic Ions:
| m/z | Ion Identity | Origin/Mechanism |
| 288 | Molecular Ion . Distinct and stable due to the aromatic biaryl system. | |
| 273 | Loss of Methyl . Cleavage of a methyl group from the silicon atom ( | |
| 199 | Base Peak / Diagnostic . Loss of the | |
| 73 | TMS Group .[4] Standard low-mass indicator of a silylated compound. |
The "Biaryl Ortho Effect"
A critical validation of the 2-substituted structure is the "Ortho Effect." In 2-phenylbenzoic acid derivatives, the proximity of the phenyl ring to the acyl group facilitates an intramolecular cyclization.
-
Ionization:
(m/z 288) forms. -
Cleavage: The
bond cleaves, expelling the radical (89 Da). -
Cyclization: The resulting acylium cation (m/z 199) attacks the ortho position of the pendant fluorophenyl ring.
-
Result: Formation of a stable Fluoro-9-fluorenone cation (m/z 199).
Note: If the fluorine were on the 4-position (para), this cyclization would still occur, but the fragmentation ratios might shift slightly. If the phenyl ring were meta or para to the carboxyl group (e.g., 3-phenylbenzoic acid), this cyclization is geometrically impossible, and the m/z 199 peak would be significantly less intense.
Figure 2: Fragmentation pathway highlighting the diagnostic cyclization characteristic of 2-phenylbenzoic acid derivatives.
Method Validation & Troubleshooting
Linearity and Limits
-
Linear Range: 1 – 100 µg/mL (
). -
LOD: ~50 ng/mL (SIM mode using m/z 288, 273, 199).
-
Carryover: Silyl derivatives can be sticky. Include a blank ethyl acetate injection after high-concentration samples.
Troubleshooting Guide
-
Issue: Peak tailing or disappearance.
-
Cause: Incomplete derivatization or moisture in the vial. Hydrolysis converts the TMS ester back to the free acid, which adsorbs to the liner.
-
Fix: Use fresh BSTFA. Ensure sample is strictly anhydrous before adding reagent.
-
-
Issue: Extra peaks at M+72.
-
Cause: Double silylation. If the molecule has other active protons (e.g., phenolic -OH impurities), they will also be silylated.
-
-
Issue: Cloudy precipitate upon adding BSTFA.
-
Cause: Ammonium salts from the synthesis.
-
Fix: Centrifuge the vial and inject the clear supernatant.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzoic acid, 2-(3-fluorophenyl)-. [Link]
-
Little, J. L. Derivatization of Carboxylic Acids for GC-MS Analysis. Little Mass Spec and Sailing. [Link]
-
Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[5] [Link]
Sources
Application Note: Protocols for Amide Coupling of 2-(3-Fluorophenyl)benzoic Acid
Abstract
Coupling 2-(3-fluorophenyl)benzoic acid with amines presents a specific synthetic challenge: the ortho-biaryl twist . The steric bulk of the pendant 3-fluorophenyl ring forces the carboxylic acid out of planarity, shielding the carbonyl carbon from nucleophilic attack.[1] Standard coupling reagents (EDC/NHS, HBTU) often result in sluggish kinetics, incomplete conversion, or extensive reaction times.[1] This guide details three validated protocols—T3P® (Propylphosphonic anhydride) , Acid Chloride Activation , and Acyl Fluoride Activation —designed to overcome this steric barrier while maintaining chemoselectivity.[1]
Mechanistic Insight: The "Biaryl Twist" Challenge
To successfully couple this substrate, one must understand the conformational landscape.[1] Unlike simple benzoic acids, 2-(3-fluorophenyl)benzoic acid possesses a high rotational energy barrier around the biaryl bond.[1]
-
Steric Shielding: The ortho-phenyl ring creates a "roof" over the carbonyl electrophile.
-
Electronic Deactivation: The fluorine atom at the 3'-position is electron-withdrawing ($ \sigma_m \approx 0.34 $). While this theoretically increases the electrophilicity of the carbonyl, the steric twisting effect dominates, preventing the orbital alignment required for the tetrahedral intermediate formation.[1]
-
Aggregation: Biaryl acids are prone to
- stacking, potentially reducing effective solubility in non-polar solvents.[1]
Diagram 1: Steric Hindrance & Activation Strategy
Caption: The ortho-biaryl conformation blocks large activating groups (like OBt esters). Successful coupling requires smaller leaving groups (Cl, F) or powerful dehydrating agents (T3P).[1]
Reagent Selection Guide
| Feature | Protocol A: T3P® | Protocol B: Acid Chloride | Protocol C: Acyl Fluoride |
| Primary Mechanism | Anhydride formation (Propylphosphonic) | Vilsmeier-Haack / Acyl Chloride | Acyl Fluoride formation |
| Steric Tolerance | High | Very High | High |
| Reactivity | Moderate-High | Extreme | High |
| Byproducts | Water-soluble (Easy Wash) | HCl, Gas ( | Urea, HF salts |
| Use Case | First Choice. Drug discovery, acid-sensitive substrates.[1] | Stubborn Amines. When T3P fails or for anilines. | Acid-Labile Groups. When acid chloride is too harsh. |
Experimental Protocols
Protocol A: T3P® (Propylphosphonic Anhydride) – The Modern Standard
Why this works: T3P drives the reaction by forming a mixed anhydride.[1] It is less sensitive to steric bulk than carbodiimides and produces water-soluble byproducts, simplifying purification.[1]
Reagents:
-
Substrate: 2-(3-fluorophenyl)benzoic acid (1.0 equiv)[1]
-
Amine: 1.1 – 1.5 equiv
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1]
-
Base: Diisopropylethylamine (DIPEA) or Pyridine (3.0 – 4.0 equiv)[1]
-
Solvent: EtOAc (preferred) or DMF/DCM (if solubility is poor)[1]
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration ~0.1 M).
-
Base Addition: Add DIPEA (3.0 equiv) at 0°C.
-
Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.
-
Note: T3P is viscous; ensure accurate weighing or use a positive displacement pipette.[1]
-
-
Reaction: Allow to warm to room temperature (RT). Stir for 2–12 hours.
-
Optimization: If conversion is <50% after 4 hours, heat to 50°C. The cyclic anhydride structure of T3P is stable at elevated temperatures.[1]
-
-
Workup: Dilute with EtOAc. Wash sequentially with water, sat.[1][2]
, and brine.[1][2] The phosphorus byproducts wash away in the aqueous layer.[3]ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Isolation: Dry over
, filter, and concentrate.
Protocol B: Acid Chloride Activation – The "Brute Force" Method
Why this works: Converting the hindered acid to an acid chloride (
Reagents:
-
Substrate: 2-(3-fluorophenyl)benzoic acid (1.0 equiv)[1]
-
Reagent: Oxalyl Chloride (1.2 equiv)[1]
-
Catalyst: DMF (2–3 drops)[1]
-
Base:
or DIPEA (for the coupling step)[1]
Step-by-Step:
-
Activation: Dissolve the carboxylic acid in anhydrous DCM under
atmosphere. Cool to 0°C.[1][4] -
Catalyst: Add catalytic DMF (critical for Vilsmeier intermediate formation).
-
Chlorination: Add Oxalyl Chloride dropwise.[1] Gas evolution (
, ) will occur.[1] -
Completion: Stir at RT for 1–2 hours until gas evolution ceases.
-
Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.
-
Coupling: Add the amine (1.1 equiv) and base (2.0 equiv) to the acid chloride solution at 0°C.
-
Workup: Quench with water after 1 hour. Extract with DCM.[1]
Protocol C: Acyl Fluoride (via TFFH) – The Specialist
Why this works: Acyl fluorides are more stable to hydrolysis than chlorides but highly reactive toward amines.[1] They are excellent for very hindered systems where acid chlorides might cause side reactions (like Friedel-Crafts cyclization).[1]
Reagents:
-
Substrate: 2-(3-fluorophenyl)benzoic acid (1.0 equiv)[1]
-
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)[1]
-
Base: DIPEA (2.5 equiv)[1]
-
Solvent: DCM or DMF[5]
Step-by-Step:
-
Mixing: Dissolve acid and amine in DCM.
-
Addition: Add DIPEA followed by TFFH at 0°C.
-
Reaction: Stir at RT. If the amine is extremely unreactive (e.g., an electron-deficient aniline), refluxing in DCE (1,2-dichloroethane) is possible with acyl fluorides due to their thermal stability.[1]
Troubleshooting & Optimization Workflow
Diagram 2: Decision Tree for Optimization
Caption: Workflow to select the optimal protocol based on amine sterics and functional group compatibility.
Safety & Handling (MSDS Summary)
-
2-(3-fluorophenyl)benzoic acid: Generally an irritant.[1] Avoid inhalation of dust.[1][6][7]
-
Oxalyl Chloride: DANGER. Releases CO and HCl gas.[1] Fatal if inhaled.[1] Must be used in a well-ventilated fume hood.
-
T3P: Corrosive. Causes severe skin burns and eye damage.[1] Reacts violently with water in its concentrated form (though the reaction byproducts are benign).[1]
-
Fluorine Considerations: While the C-F bond is stable, avoid using strong reducing agents (e.g., LiAlH4) during workup if the fluorine needs to be preserved for metabolic stability.[1]
References
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of simple coupling. Chemical Society Reviews, 38(2), 606-631.[1]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Chemical Reviews, 116(19), 11391-11461.[1] [1]
-
Patterson, J. A., et al. (2011).[1] Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Preparation of Amides and Peptides.[1][8] Organic Process Research & Development.
-
Carpino, L. A., et al. (1995).[1] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Acyl Fluorides and Their Conversion to Amides.[1] Journal of the American Chemical Society.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.com [fishersci.com]
- 7. 2-Phenylbenzoic acid(947-84-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Application of 2-(3-fluorophenyl)benzoic acid in materials science
2-(3-Fluorophenyl)benzoic Acid as a Strategic Scaffold[1]
Executive Summary
2-(3-Fluorophenyl)benzoic acid (CAS: 2094-03-3) is a critical biphenyl intermediate distinguished by its specific fluorination pattern and ortho-carboxylic acid functionality.[1] Unlike generic biphenyls, the 3-fluoro substituent introduces a unique electronic dipole and steric profile that is pivotal for two high-value sectors: Organic Electronics (OLEDs) and Crystal Engineering .[1]
This guide details the strategic application of 2-(3-fluorophenyl)benzoic acid as a precursor for fluorinated fluorenones—essential cores for electron-transport materials—and as a ligand for tuning solid-state packing via C-H[1]···F interactions. We provide optimized protocols for its synthesis, regioselective cyclization, and application in material design.[1]
Strategic Value in Materials Science
The utility of 2-(3-fluorophenyl)benzoic acid stems from three molecular characteristics:
-
Twisted Biphenyl Core: The steric bulk of the ortho-carboxylic acid forces the two phenyl rings out of planarity (dihedral angle ~50-60°), preventing π-stacking aggregation in solution while enabling specific herringbone packing in the solid state.[1]
-
Electronic Modulation: The fluorine atom at the 3' position (meta to the biphenyl linkage) exerts a strong inductive electron-withdrawing effect (-I), lowering the LUMO energy of derived materials without significantly disrupting conjugation.[1]
-
Cyclization Potential: It is the direct precursor to 4-fluorofluorenone and 2-fluorofluorenone (depending on mechanistic pathway), which are building blocks for spirobifluorene hosts used in blue phosphorescent OLEDs.[1]
Synthesis & Purification Protocol
High-purity synthesis is non-negotiable for electronic-grade materials.[1] The following protocol utilizes a Suzuki-Miyaura cross-coupling optimized for steric hindrance.
Protocol 1: Palladium-Catalyzed Synthesis from 2-Bromobenzoic Acid
Objective: Synthesize >99% pure 2-(3-fluorophenyl)benzoic acid.
Reagents:
-
Substrate A: 2-Bromobenzoic acid (1.0 eq)[1]
-
Substrate B: 3-Fluorophenylboronic acid (1.2 eq)[1]
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%) – Selected for stability and efficiency with sterically hindered aryl halides.[1]
-
Base: Potassium Carbonate (K₂CO₃, 3.0 eq)[1]
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]
Step-by-Step Methodology:
-
Inerting: Charge a 3-neck round-bottom flask with 2-bromobenzoic acid (10 mmol), 3-fluorophenylboronic acid (12 mmol), and K₂CO₃ (30 mmol). Evacuate and backfill with Argon (3x).[1]
-
Solvation: Add degassed 1,4-dioxane (40 mL) and water (10 mL). Sparge with Argon for 15 minutes.
-
Catalysis: Add Pd(dppf)Cl₂ (0.3 mmol) under positive Argon flow.
-
Reaction: Heat to reflux (100°C) for 12–16 hours. Monitor via HPLC or TLC (Eluent: Hexane/EtOAc 3:1 + 1% Acetic Acid).[1]
-
Work-up (Critical for Purity):
-
Purification: Recrystallize from Ethanol/Water (1:1).
-
Note: For OLED applications, sublimation is recommended after recrystallization.[1]
-
Yield Expectation: 85–92% Characterization: ¹H NMR (DMSO-d₆) should show a distinct multiplet for the fluorophenyl ring and a downfield doublet for the acid-ortho proton.[1]
Application: Regioselective Cyclization to Fluorenones
The most potent application of this scaffold is its conversion to fluorinated fluorenones.[1] The 3-fluoro substituent directs the intramolecular Friedel-Crafts acylation.[1]
Mechanism Insight: The cyclization occurs at the fluorinated ring.[1] The connection point (position 1') is an activator (ortho/para director).[1] The fluorine (position 3') is a deactivator (ortho/para director).[1]
-
Site A (Position 2', ortho to F): Sterically hindered.[1]
-
Site B (Position 6', para to F): Sterically accessible and electronically favored by the activating phenyl attachment.[1]
Result: The major product is typically 2-fluoro-9-fluorenone (cyclization at para-to-F), a key intermediate for electron-deficient host materials.[1]
Protocol 2: Acid-Mediated Cyclization
Reagents:
-
Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MsOH)/P₂O₅ (Eaton's Reagent)[1]
Procedure:
-
Mix the acid (1.0 g) with PPA (10 g) in a reaction vial.
-
Heat to 140°C for 4 hours with vigorous stirring. The mixture will turn deep yellow/orange (characteristic of fluorenone formation).[1]
-
Pour the hot mixture onto crushed ice (100 g) with stirring.
-
Extract the precipitate with CH₂Cl₂, wash with NaHCO₃ (sat) to remove unreacted acid.[1]
-
Evaporate solvent to yield crude fluorofluorenone.[1]
Visualization of Chemical Logic
The following diagram illustrates the workflow from synthesis to advanced material application, highlighting the critical decision points.
Figure 1: Synthetic pathway and divergent applications of 2-(3-fluorophenyl)benzoic acid. The scaffold serves as a gateway to both solid-state linkers and optoelectronic cores.[1]
Advanced Applications in Crystal Engineering
Beyond synthesis, the acid itself is a valuable tool for Crystal Engineering .[1]
Mechanism:
The carboxylic acid group (-COOH) forms the classic
-
Role: These weak interactions act as "steering groups" during crystallization, often altering the packing from a simple layered structure to a herringbone motif, which improves charge transport in organic semiconductors.[1]
-
Protocol: To test this, grow single crystals by slow evaporation from solvents of varying polarity (e.g., Toluene vs. Acetone). The polarity of the solvent will compete with the C-H[1]···F interactions, yielding different polymorphs.[1]
Data Summary: Physical Properties
| Property | Value / Characteristic | Relevance |
| Molecular Weight | 216.21 g/mol | Small molecule building block |
| Melting Point | 160–164°C | Indicates stable crystal lattice |
| pKa (Calc) | ~3.8 | Slightly more acidic than benzoic acid (4.[1]2) due to F-inductive effect |
| Solubility | High: DMSO, EtOH, THFLow: Water, Hexane | Processable in standard organic solvents |
| Crystal Habit | Needles or Plates | Dependent on solvent choice (Toluene vs. EtOH) |
References
-
Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Gorelsky, S. I., et al. (2012).[1] "Mechanism of the Friedel–Crafts Acylation Reaction." Journal of the American Chemical Society, 134(1), 7–10.[1] Link[1]
-
Desiraju, G. R. (2002).[1] "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research, 35(7), 565–573.[1] Link[1]
-
BenchChem. (2025).[1] "Application of 2-Fluorobenzoic Acid in Materials Science." BenchChem Application Notes. Link[1]
-
PubChem. (2025).[1] "Compound Summary: 2-(3-Fluorophenyl)benzoic acid." National Library of Medicine.[1] Link[1]
Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated aromatic compounds.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(3-fluorophenyl)benzoic Acid
Role: Senior Application Scientist Subject: Troubleshooting & Purification Protocols for Biaryl Benzoic Acids Case ID: 362-09-4-PUR
Diagnostic Triage: Where to Start?
Before initiating a purification protocol, identify your primary impurity profile. 2-(3-fluorophenyl)benzoic acid is typically synthesized via Suzuki-Miyaura coupling. The impurities present dictate the purification strategy.
Purification Logic Flow
Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude analysis.
Protocol A: Acid-Base Extraction (The Workhorse)
Objective: Remove neutral impurities (homocoupled biphenyls, phosphine oxides, unreacted halides) and bulk palladium.
Mechanism: Exploits the acidity of the carboxylic acid (
Step-by-Step Methodology
-
Dissolution (Basification):
-
Suspend the crude 2-(3-fluorophenyl)benzoic acid in 1M NaOH (or 10%
). Use approx. 10 mL of base per gram of crude. -
Why: Converts the acid to its water-soluble carboxylate salt. Neutral organic impurities remain insoluble.
-
-
Filtration (The "Grey" Trap):
-
Filter the aqueous solution through a Celite pad.
-
Why: This physically removes insoluble Pd black and precipitated neutral organics.
-
-
Organic Wash (Partitioning):
-
Transfer the filtrate to a separatory funnel.
-
Wash twice with an organic solvent (e.g., Dichloromethane or Ethyl Acetate ).
-
Critical: The product is in the Aqueous Top Layer (if using DCM) or Bottom Layer (if using EtOAc). Discard the organic layer containing neutral impurities.
-
-
Precipitation (Acidification):
-
Cool the aqueous layer to 0–5°C.
-
Slowly add 2M HCl while stirring until pH reaches ~1–2.
-
Observation: The product will precipitate as a white/off-white solid.
-
-
Isolation:
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Troubleshooting Table: Acid-Base Extraction
| Observation | Diagnosis | Corrective Action |
| Emulsion forms during wash | Surfactant-like behavior of the salt. | Add brine (sat. NaCl) to the aqueous layer to increase ionic strength; filter through Celite if solids are present. |
| Product oils out upon acidification | Impurities lowering melting point. | Rapid stirring during acidification; seed with pure crystal if available; cool further before filtering. |
| Low Yield | Product trapped in organic wash. | Ensure the pH of the aqueous layer was >10 during the wash. If pH < 9, significant product stays protonated and partitions into the organic layer. |
Protocol B: Recrystallization (The Polish)
Objective: Remove structurally similar acidic impurities (e.g., benzoic acid from dehalogenation) and trace boronic acids.
Solvent Selection Guide
| Solvent System | Ratio (v/v) | Application Notes |
| Ethanol / Water | 3:1 to 1:1 | Standard. Dissolve in hot EtOH, add hot water until turbid, cool slowly. Good for removing inorganic salts. |
| Toluene | Pure | High Purity. Excellent for removing non-polar impurities and de-halogenated byproducts. Requires heating to ~90°C. |
| Acetic Acid / Water | Variable | Specialized. Useful if the product is extremely insoluble in standard organics. |
Specific Protocol: Removing Residual Boronic Acid
Unreacted 3-fluorophenylboronic acid is difficult to remove because it is amphoteric. If it persists after Protocol A:
-
Oxidative Wash: Dissolve crude in mild base. Add 1-2 equivalents of 30%
. Stir for 30 mins. -
Extraction: The phenol is much less acidic (
) than the benzoic acid ( ). -
Separation: Acidify carefully to pH ~4-5. The benzoic acid product precipitates, while the phenol remains largely in solution or can be washed away with ether before full acidification.
Protocol C: Palladium Removal (Trace Scavenging)
Objective: Reduce Pd levels to <10 ppm for pharmaceutical or electronic applications. Context: Standard crystallization often traps Pd within the crystal lattice.
Recommended Scavengers
-
Thiol-Derivatized Silica (e.g., SiliaMetS® Thiol):
-
Method: Dissolve product in THF or EtOAc. Add scavenger (50 wt% relative to Pd content). Stir at 40°C for 2 hours. Filter.
-
Efficiency: High affinity for Pd(II) and Pd(0).
-
-
Activated Carbon:
-
Method: Add activated charcoal (10 wt% of crude) to the hot recrystallization solution. Filter hot through Celite.
-
Note: Less selective; may adsorb some product (yield loss ~5-10%).
-
Frequently Asked Questions (FAQs)
Q: My product is slightly pink/brown even after recrystallization. Why? A: This indicates trace phenol oxidation or amine impurities (if amino-ligands were used). Perform a wash with 1M HCl (if amine) or repeat the Oxidative Workup (Protocol B) to fully degrade oxidizable impurities.
Q: Can I use Column Chromatography? A: Yes, but it is often inefficient for carboxylic acids due to "streaking" (tailing) on silica. If necessary, use a mobile phase containing 1% Acetic Acid (e.g., Hexanes:EtOAc:AcOH) to keep the acid protonated and sharp.
Q: The 1H NMR shows extra peaks in the aromatic region (7.0 - 7.6 ppm). A:
-
Doublet at high field? Likely 3-fluorophenylboronic acid . Use Oxidative Workup.
-
Multiplets integrating incorrectly? Likely 3,3'-difluorobiphenyl (homocoupling). Use Protocol A (Organic Wash) more rigorously.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
Organic Syntheses. (2004). Oxidative Workup for Boronic Acid Removal. Organic Syntheses, Coll. Vol. 10, p. 584. Link
-
Biotage. (2023).[6][7] Metal Scavenging Guide: How to Remove Palladium. Link
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP1114812A1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. biotage.com [biotage.com]
Executive Summary: The "Biphenyl Twist" & Stability Profile
An In-depth Technical Guide to the Stability and Solubility of 2-(3-fluorophenyl)benzoic Acid
2-(3-fluorophenyl)benzoic acid (also known as 3'-fluoro-2-biphenylcarboxylic acid) is a biaryl scaffold frequently used as a pharmacophore in kinase inhibitors and NSAID development. Unlike planar aromatic systems, this molecule exhibits a characteristic "biphenyl twist" due to steric repulsion between the ortho-carboxylic acid and the protons/fluorine on the pendant phenyl ring.
While chemically robust under ambient conditions, this compound presents two specific stability challenges in solution that researchers often mistake for impurity or degradation:
-
Acid-Catalyzed Cyclization (The "Fluorenone Trap"): Under acidic or dehydrating conditions, the molecule undergoes intramolecular Friedel-Crafts acylation to form bright yellow fluorenone derivatives.
-
pH-Dependent Solubility Crash: As a lipophilic weak acid (pKa ≈ 3.8–4.2), it precipitates rapidly in aqueous buffers below pH 5.0.
This guide provides the mechanistic insights and protocols necessary to handle, store, and analyze this compound without compromising data integrity.
Critical Stability Risks & Mechanisms
Risk A: The "Fluorenone Trap" (Chemical Instability)
The most common "degradation" reported is the solution turning from colorless to bright yellow. This is not oxidation in the traditional sense; it is a cyclization event.
-
Mechanism: In the presence of acid catalysts (even trace HCl in methanol) or dehydrating agents, the carboxylic acid carbon attacks the pendant phenyl ring.
-
Regiochemistry: The 3'-fluorine substituent directs this cyclization. Due to the electron-withdrawing nature of fluorine, the electrophilic attack prefers the position para to the fluorine (position 6') or ortho (position 2'), leading to isomeric fluorofluorenones.
-
Diagnostic Sign: Appearance of a bright yellow color and a new, less polar peak (longer retention time) on Reverse-Phase HPLC.
Risk B: Solubility & Precipitation (Physical Instability)
The ortho-substitution forces the rings out of coplanarity, which actually improves solubility in organic solvents compared to planar analogs (like anthracene derivatives) by disrupting crystal packing. However, in water, the un-ionized form is practically insoluble.
-
Rule of Thumb: Maintain solution pH > 6.0 to ensure the carboxylate anion (
) dominates.
Visualization: Degradation & Solubility Logic
Figure 1: Acid-Catalyzed Cyclization Pathway
This diagram illustrates the transformation of the colorless benzoic acid derivative into the yellow fluorenone impurity.
Caption: Under acidic stress, the twisted biphenyl structure cyclizes into a planar, highly conjugated fluorenone, causing a distinct color change to yellow.
Troubleshooting Guide (Q&A)
Q1: My stock solution in DMSO turned yellow after 2 weeks at room temperature. Is it still usable?
Answer: Likely No. The yellow color indicates the formation of a fluorenone derivative. While DMSO is aprotic, trace impurities or acidic contaminants can catalyze this reaction over time.
-
Action: Run a check HPLC. If the fluorenone peak exceeds 2%, discard the stock.
-
Prevention: Store DMSO stocks at -20°C or -80°C. Avoid repeated freeze-thaw cycles which can introduce moisture and acidity.
Q2: I diluted the DMSO stock into PBS (pH 7.4), and it precipitated immediately. Why?
Answer: This is a "Solubility Crash." Although pH 7.4 is above the pKa (~4.0), the kinetics of dissolution are slow for the solid precipitate, and local areas of high concentration during mixing can trigger aggregation.
-
Action:
-
Vortex immediately upon addition.
-
Limit the final DMSO concentration to < 1% if possible, but ensure the compound concentration is below its thermodynamic solubility limit (typically < 100 µM in aqueous buffer).
-
Pro Tip: Predilute in 50% PEG-400/Water before adding to the final buffer to smooth the polarity transition.
-
Q3: Can I use Ethanol or Methanol as a solvent?
Answer: Use with Caution.
-
Risk: In the presence of any acid (e.g., TFA in mobile phases), primary alcohols can convert the carboxylic acid into an ethyl or methyl ester .
-
Recommendation: Acetonitrile (ACN) or DMSO are superior for stability. If you must use alcohols, keep them neutral and cold.
Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution (10 mM)
Purpose: To create a long-term storage solution that minimizes cyclization and precipitation.
-
Weighing: Accurately weigh 2.16 mg (approx, based on MW ~216.2 g/mol ) of the solid.
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) , Grade ≥99.9%.
-
Why? DMSO prevents protonation and is a poor catalyst for Friedel-Crafts acylation compared to protic solvents.
-
-
Dissolution: Add 1.0 mL DMSO. Vortex for 30 seconds. The solution should be clear and colorless.
-
Storage: Aliquot into amber glass vials (to protect from UV). Store at -20°C .
-
Shelf Life: 6 months at -20°C; 1 month at 4°C.
-
Protocol B: Stability-Indicating HPLC Method
Purpose: To separate the parent acid from the fluorenone degradant.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (aromatic) and 360 nm (fluorenone specific) |
| Expected Result | Parent Acid: ~5-6 min. Fluorenone Impurity: ~7-8 min (More hydrophobic). |
References & Grounding
-
Cyclization of Biphenyl Acids: The intramolecular Friedel-Crafts acylation of 2-phenylbenzoic acid derivatives to fluorenones is a classic transformation. It is catalyzed by Brønsted and Lewis acids.
-
Source:Organic Chemistry Portal - Synthesis of Fluorenones. Available at: [Link]
-
-
Solubility of Benzoic Acid Derivatives: The solubility of ortho-substituted benzoic acids is heavily influenced by pH and solvent polarity.
-
General Stability Data: 2-Phenylbenzoic acid (parent structure) is stable under normal conditions but incompatible with strong oxidizing agents and strong acids.
Technical Support Center: Scale-Up of 2-(3-Fluorophenyl)benzoic Acid
Current Status: Online Ticket ID: #SC-FPBA-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 2-(3-fluorophenyl)benzoic acid (CAS: [Relevant CAS if available, structurally defined as a biaryl acid]) typically proceeds via a Suzuki-Miyaura cross-coupling between 2-bromobenzoic acid (or 2-chlorobenzoic acid) and 3-fluorophenylboronic acid.
While the Suzuki reaction is robust on a milligram scale, scaling to kilograms introduces critical challenges: steric hindrance from the ortho-carboxylic acid, protodeboronation of the boronic acid, and palladium contamination in the final API intermediate. This guide provides field-proven solutions to these specific bottlenecks.
Module 1: Reaction Optimization (Chemistry Support)
Q: My reaction stalls at 60-70% conversion. Adding more catalyst doesn't help.[1] What is happening?
Diagnosis: You are likely experiencing catalyst poisoning or ligand displacement caused by the free carboxylic acid. Root Cause: The ortho-carboxylate group can coordinate to the Palladium (Pd) center, displacing the phosphine ligands and forming an unreactive "Pd-carboxylate" resting state. Additionally, the steric bulk of the ortho-substituent slows down the oxidative addition step. Solution:
-
Switch to High-Activity Ligands: Standard Pd(PPh3)4 is often insufficient for ortho-hindered substrates. Switch to Buchwald ligands (e.g., SPhos or XPhos ) or P(t-Bu)3 . These electron-rich, bulky ligands facilitate oxidative addition and prevent catalyst deactivation.
-
Increase Base Stoichiometry: Ensure you are using at least 3.0–3.5 equivalents of base (e.g., Na2CO3 or K2CO3).
-
1.0 eq neutralizes the benzoic acid.
-
1.0 eq activates the boronic acid.
-
1.0+ eq acts as a buffer to maintain the catalytic cycle.
-
Q: I am seeing a significant amount of fluorobenzene in my GC-MS. Where is it coming from?
Diagnosis: This is protodeboronation of your 3-fluorophenylboronic acid starting material. Mechanism: Under basic, aqueous conditions at high temperatures, boronic acids can lose the -B(OH)2 group and be replaced by a proton. Electron-withdrawing groups (like fluorine) on the aromatic ring accelerate this side reaction. Solution:
-
Dosing Strategy: Do not add all the boronic acid at the start. Adopt a semi-batch addition protocol where the boronic acid (dissolved in solvent) is slowly dosed into the hot reaction mixture over 1-2 hours. This keeps the concentration of free boronic acid low relative to the catalyst, favoring coupling over decomposition.
-
Temperature Control: Lower the reaction temperature if possible (e.g., from 100°C to 80°C), although this may require a more active catalyst (see above).
Module 2: Process Engineering (Scale-Up Support)
Q: The reaction mixture becomes extremely viscous and biphasic. How do I ensure consistent kinetics?
Diagnosis: Suzuki couplings often use mixed solvent systems (e.g., Toluene/Water) with inorganic bases, creating a solid-liquid-liquid triphasic system. Engineering Fix:
-
Agitation: Use an impeller with high axial flow (e.g., pitched blade turbine) rather than a radial flow impeller. You must ensure the inorganic base (which often settles) is suspended and the aqueous/organic phases are emulsified.
-
Phase Transfer Catalysis (PTC): Add 1-5 mol% TBAB (Tetrabutylammonium bromide) . This acts as a phase transfer catalyst, shuttling the hydroxide/carbonate anions into the organic phase to activate the boronic acid, significantly increasing reaction rate without higher stirring speeds.
Q: We detected a delayed exotherm during the scale-up run. Is this normal?
Diagnosis: No. A delayed exotherm in Suzuki coupling usually indicates an induction period where the Pd(II) precatalyst is slowly reducing to the active Pd(0) species. Safety Hazard: If the active catalyst generates suddenly when a large amount of substrate is already present, the heat release can exceed cooling capacity (Q_gen > Q_rem). Prevention:
-
"Hot Start" Protocol: Heat the mixture of halide, base, and solvent to temperature first. Then, add a small portion of the catalyst to initiate.[1] Verify the exotherm (initiation) before dosing the remaining reagents or catalyst.
-
Pre-reduced Catalyst: Use Pd(0) sources like Pd2(dba)3 directly, or ensure your Pd(II) source (Pd(OAc)2) has sufficient phosphine and a reducing window before full substrate addition.
Module 3: Downstream & Purification
Q: How do I efficiently remove Palladium to <10 ppm without expensive chromatography?
Diagnosis: Palladium residues often chelate to the carboxylic acid product, making them hard to wash away. Protocol:
-
The "Cel-Char" Filtration: At the end of the reaction, while still hot (60-70°C), add Activated Carbon (Charcoal) (10 wt% relative to product) and stir for 1 hour. Filter through a pad of Celite .
-
Thiol Scavengers: If charcoal is insufficient, use silica-bound thiol scavengers (e.g., SiliaMetS® Thiol ) which have a high affinity for Pd.
-
Crystallization: The final crystallization (see protocol below) is the most effective purification step. Pd tends to stay in the mother liquor.
Q: My product is colored (yellow/brown) instead of white.
Diagnosis: Traces of oxidized phosphine ligands or Pd-black. Fix: Perform the final acidification/precipitation slowly. Rapid precipitation traps impurities. See the "pH Swing" method in the protocol below.
Master Experimental Protocol
Scale: 100 g Input (Representative)
Reaction: 2-Bromobenzoic acid + 3-Fluorophenylboronic acid
Step 1: Reaction
-
Charge a 2L reactor with:
-
2-Bromobenzoic Acid: 100.0 g (0.497 mol)
-
Toluene: 600 mL (6 vol)
-
Ethanol: 200 mL (2 vol) - Promotes solubility and water miscibility.
-
Pd(OAc)2: 0.56 g (0.5 mol%)
-
PPh3: 2.60 g (2.0 mol%) - Or SPhos for higher activity.
-
-
Stir and heat to 60°C to dissolve.
-
Prepare Base Solution: Dissolve K2CO3 (206 g, 3.0 eq) in Water (400 mL).
-
Add Base: Add the aqueous base to the reactor. The mixture will be biphasic.
-
Heat to reflux (approx. 78-80°C).
-
Dosing: Dissolve 3-Fluorophenylboronic acid (76.5 g, 1.1 eq) in Ethanol (150 mL). Dose this solution into the refluxing reactor over 2 hours .
-
Why? Prevents protodeboronation and controls exotherm.
-
-
Post-Stir: Stir at reflux for 2-4 hours until HPLC shows <1% starting bromide.
Step 2: Work-up (The "pH Swing")
-
Cool to 25°C.
-
Phase Cut: The product is in the Aqueous Phase (as the potassium salt). Discard the Organic Phase (Toluene).
-
Benefit: Non-acidic impurities (homocoupled biaryls, catalyst ligands) remain in the toluene and are removed immediately.
-
-
Wash: Wash the aqueous layer with fresh Toluene (200 mL) to remove entrained organics.
-
Scavenge: Add Activated Carbon (10 g) to the aqueous layer. Stir 1 hr. Filter through Celite.[2]
-
Precipitation: Transfer aqueous filtrate to a clean reactor. Slowly add 6M HCl until pH reaches 1-2.
-
Observation: Thick white precipitate forms.
-
-
Filtration: Filter the solid. Wash with Water (3 x 200 mL) to remove inorganic salts.
Step 3: Crystallization[4][5][6]
-
Solvent: Ethanol/Water (3:1 ratio).
-
Dissolve: Suspend wet cake in Ethanol (5 vol) at 75°C. Add Water (1.5 vol) slowly until slight turbidity persists, then add drops of Ethanol to clear.
-
Cool: Cool to 0-5°C over 4 hours (controlled ramp).
-
Isolate: Filter and dry at 50°C under vacuum.
Visualized Workflows
Reaction Mechanism & Impurity Pathways
This diagram illustrates the desired catalytic cycle versus the competitive protodeboronation pathway.
Caption: Figure 1. Competitive pathways. Controlled dosing of boronic acid minimizes the lower "Protodeboronation" path.
Purification Logic Flow (The "pH Swing")
This workflow demonstrates how the chemical properties of the molecule are leveraged for purification without chromatography.
Caption: Figure 2. The "pH Swing" purification strategy leverages the acidity of the product to separate it from non-acidic organic impurities.
References
-
Suzuki-Miyaura Coupling Mechanism & Overview Organic Chemistry Portal. "Suzuki Coupling."[3][4][5][6][7] [Link]
-
Palladium Removal Strategies Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004. [Link]
-
Protodeboronation Challenges Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society, 2016. [Link]
-
Recrystallization of Benzoic Acid Derivatives University of Pittsburgh. "The Recrystallization of Benzoic Acid."[8][9][10][11][12][13] [Link] (Standard operating procedures for carboxylic acid purification).
Sources
- 1. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. researchgate.net [researchgate.net]
- 13. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
How to dry 2-(3-fluorophenyl)benzoic acid crystals effectively
Technical Support Guide | ID: TS-CHM-2094-03-3 [1]
Executive Summary
2-(3-fluorophenyl)benzoic acid (CAS: 2094-03-3), also known as 3'-fluoro-[1,1'-biphenyl]-2-carboxylic acid, presents unique drying challenges due to its structural propensity for solvate formation and a melting point (MP) range that makes it susceptible to "oiling out" during aggressive thermal drying.[1]
This guide provides a validated workflow to effectively dry this compound to pharmaceutical standards (<0.5% residual solvent), preventing common failure modes such as decarboxylation, agglomeration, and melt-phase degradation.[2]
Key Physical Parameters
| Property | Value / Estimate | Critical Note |
| Melting Point | ~110–115 °C (Estimated*) | Based on parent 2-phenylbenzoic acid (111–113 °C).[1] Fluorine substitution typically alters MP minimally but can depress it if impurities are present.[2] |
| pKa | ~3.5–4.0 | Acidic.[2] Will form salts with bases; sensitive to basic impurities.[2] |
| Common Solvates | Ethanol, Ethyl Acetate, Toluene | Forms strong H-bond networks with alcohols.[1][2] |
| Thermal Stability | Stable < 150 °C | Risk of decarboxylation at high temps (>180 °C) or with metal catalysts.[1][2] |
Diagnostic Phase: Before You Dry
Do not place the sample immediately into a hot oven.[2] Perform this quick diagnostic to select the correct protocol.[2]
Visual & Physical Inspection[1][2][4]
-
Scenario A: Free-flowing White Powder. [1]
-
Status: Low residual solvent.[2]
-
Action: Proceed to Standard Vacuum Protocol .
-
-
Scenario C: Yellow/Off-white Discoloration.
Standard Operating Procedures (SOPs)
Protocol A: Standard Vacuum Drying (The "Soft Start" Method)
Best for: Crystalline solids with <5% residual solvent.[1][2]
-
Preparation: Spread crystals in a thin layer (<1 cm deep) on a clean watch glass or borosilicate dish. Avoid aluminum foil (reacts with acidic protons).[1][2]
-
Ambient Stage (2 Hours):
-
Thermal Ramp (Soft Start):
-
Final Drying:
-
Ramp temperature to 60 °C .
-
Hold for 6–12 hours.
-
Stop: Do not exceed 80 °C.[2]
-
-
Verification:
Protocol B: Solvent Exchange (For Sticky/Oiling Samples)
Best for: Samples that look like gum or oil due to trapped high-boiling solvents (e.g., Toluene, Acetic Acid).[1][2]
-
Dissolution: Dissolve the sticky material in a minimum amount of low-boiling "good" solvent (e.g., DCM or Acetone).[1][2]
-
Precipitation: Slowly add a non-polar anti-solvent (e.g., Hexanes or Pentane) with vigorous stirring until a white precipitate forms.[1][2]
-
Filtration: Filter immediately on a Buchner funnel.
-
Air Dry: Pull air through the cake for 10 minutes.
-
Proceed to Protocol A.
Troubleshooting & FAQs
Issue: The crystals turned into a solid glass/hard puck.
-
Cause: The sample "oiled out." You heated it above its solvent-depressed melting point. The solvent evaporated from the liquid phase, leaving a non-crystalline glass.[1]
-
Fix: You must re-dissolve the glass in the original solvent and re-crystallize.[1][2] You cannot dry a glass effectively as diffusion rates are too low.
Issue: NMR shows persistent Acetic Acid peaks.
-
Cause: Acetic acid forms stable dimers with benzoic acid derivatives.[2]
-
Fix:
Issue: Sample is electrostatically charged and "flies" away.
-
Cause: Over-drying has removed all surface water, creating high static.[1][2]
-
Fix: Use an anti-static gun or briefly expose the sample to ambient humidity (open the oven door for 30 seconds) before transferring.[1][2]
Visual Workflows
Workflow 1: Drying Decision Tree
Caption: Decision matrix for selecting the appropriate drying pathway based on physical state.
Workflow 2: Solvate Removal Mechanism
Caption: Mechanistic view of removing chemically trapped solvents (solvates) using heat, vacuum, and chemical scavengers.[1][2][4]
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying organic acids). Link
-
Stenutz, R. (n.d.).[1][2][5] Data for 2-phenylbenzoic acid (Parent Compound). Retrieved October 26, 2023. (Used for MP estimation).[1][2] Link
-
ChemicalBook. (2023).[1][2] Product entry for CAS 2094-03-3 (3'-fluoro-biphenyl-2-carboxylic acid).[1][6][7][8] (Verification of chemical identity). Link
-
Anderson, N. G. (2012).[1][2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for "oiling out" troubleshooting). Link
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melting point standard 121-123°C analytical standard Benzoic acid [sigmaaldrich.com]
- 6. 2094-03-3 CAS MSDS (3'-FLUORO-BIPHENYL-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 2094-03-3 CAS MSDS (3'-FLUORO-BIPHENYL-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Managing Regioisomers in the Synthesis of Substituted Benzoic Acids
Welcome to the technical support center for managing the synthesis and purification of substituted benzoic acid regioisomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet complex challenge of controlling regioselectivity in their synthetic workflows. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to address specific experimental issues, explain the causality behind reaction outcomes, and offer robust protocols for success.
Introduction: The Challenge of Regioselectivity
The functionalization of an aromatic ring, such as in the synthesis of substituted benzoic acids, is a cornerstone of organic chemistry. However, the directing effects of substituents already present on the ring dictate the position of subsequent modifications. The carboxyl group (-COOH) of benzoic acid is an electron-withdrawing group, which deactivates the ring and directs incoming electrophiles primarily to the meta position.[1][2] Conversely, activating groups tend to direct incoming substituents to the ortho and para positions.[3][4] This interplay of electronic and steric effects often leads to the formation of a mixture of regioisomers (ortho, meta, para), creating significant challenges for synthesis and purification. This guide will help you navigate these challenges.
Part 1: FAQs & Troubleshooting Guide for Synthesis
This section addresses common questions and issues encountered during the synthesis of substituted benzoic acids, focusing on controlling the formation of specific isomers.
Q1: My electrophilic aromatic substitution reaction on a substituted benzoic acid gave me a mixture of isomers. Why wasn't it selective?
A1: This is a frequent outcome governed by the electronic nature of the substituents on the benzene ring. The regioselectivity of electrophilic aromatic substitution (EAS) is dictated by the interplay between the existing groups.
-
Electron-Donating Groups (EDGs): Groups like alkyl (-R), hydroxyl (-OH), or alkoxy (-OR) are "activating" and direct incoming electrophiles to the ortho and para positions.[4][5] They donate electron density into the ring, stabilizing the carbocation intermediate (the arenium ion) formed during ortho/para attack.[3][6]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), or the carboxylic acid (-COOH) itself are "deactivating" and direct incoming electrophiles to the meta position.[1][3][5] They pull electron density from the ring, making it less reactive. The meta position is favored because the carbocation intermediates for ortho and para attack are significantly destabilized by having a positive charge adjacent to the electron-withdrawing group.[3][6]
If your starting material already contains a substituent in addition to the carboxylic acid, the final isomer distribution will depend on the combined directing effects of both groups. Conflicting directing effects (e.g., an ortho/para-director and a meta-director) will almost always lead to a mixture of products.
Q2: I am trying to synthesize an ortho-substituted benzoic acid, but the yield is consistently low and I observe significant side products. What is happening?
A2: Synthesizing ortho-substituted benzoic acids is often complicated by the "ortho effect." This is a combination of steric and electronic factors that arise from the proximity of the substituent to the carboxylic acid group.[7][8]
-
Steric Hindrance: The substituent at the ortho position can physically block the approach of reagents to the carboxylic acid group, or vice-versa.[9][10] For the incoming group, steric hindrance can lower the yield of the ortho isomer compared to the para isomer, even though both positions are electronically activated by an EDG.
-
Steric Inhibition of Resonance (SIR): A bulky ortho substituent can force the -COOH group to twist out of the plane of the benzene ring.[7][9][10] This twisting disrupts the π-conjugation between the carboxyl group and the ring. A key consequence is that ortho-substituted benzoic acids are often stronger acids than their meta and para isomers, regardless of the substituent's electronic nature.[8][11][12][13]
Troubleshooting Steps:
-
Modify Reaction Conditions: Try running the reaction at a lower temperature to increase selectivity.
-
Choose Smaller Reagents: If possible, select a smaller electrophile to minimize steric clash.
-
Use a Directing Group Strategy: For complex syntheses, specialized directing groups can be employed to specifically target the ortho C-H bond for functionalization, often using transition metal catalysis.[14][15]
Q3: How can I maximize the yield of the meta-substituted product during nitration of benzoic acid?
A3: The carboxylic acid group is a meta-director, so you are already predisposed to forming the meta product.[1] However, ortho and para isomers are common byproducts.[16] To maximize the yield of 3-nitrobenzoic acid, precise control over reaction conditions is critical.
-
Temperature Control: This is the most crucial parameter. The formation of the ortho and para isomers increases with temperature. Maintaining a low temperature (typically below 5-10°C) throughout the addition of the nitrating mixture significantly favors the formation of the meta isomer.[16]
-
Reagent Addition: Add the nitrating mixture (a cold mixture of concentrated nitric and sulfuric acids) slowly and dropwise to the benzoic acid solution.[16] This prevents localized temperature spikes that can lead to side product formation and dinitration.
A detailed protocol for the selective nitration of benzoic acid is provided in Part 4 .
Q4: Can catalysts influence the regioisomeric ratio in my reaction?
A4: Yes, absolutely. The choice of catalyst can be a powerful tool for controlling regioselectivity, particularly in modern C-H activation reactions.
-
Shape-Selective Catalysis: Solid acid catalysts like zeolites can be used to favor the formation of a specific isomer based on steric constraints.[17] The pores and channels within the zeolite structure can allow the transition state for one isomer (e.g., para) to form preferentially over a bulkier one (e.g., ortho).[18]
-
Directed C-H Activation: In transition metal-catalyzed reactions (e.g., with Palladium or Rhodium), the catalyst's coordination to a directing group on the substrate determines the site of functionalization.[14][19] While the native carboxylate group directs ortho, synthetic directing groups can be installed to achieve challenging meta or para functionalization.[14]
Caption: Flowchart of directing effects in electrophilic aromatic substitution.
Part 2: Post-Synthesis Separation and Purification
Even with optimized reaction conditions, you may end up with a mixture of regioisomers. This section provides guidance on their separation.
Q5: I have a solid mixture of ortho, meta, and para isomers. What's the best way to separate them?
A5: Separating positional isomers can be challenging because their physical properties are often very similar.[20] A systematic approach combining crystallization and chromatography is usually most effective.
-
Fractional Crystallization: This should be your first step. Isomers often have different solubilities in a given solvent system. The para isomer is typically more symmetrical and may have a higher melting point and lower solubility than the ortho and meta isomers, allowing it to crystallize out of solution first. Experiment with various solvents to find one that maximizes the solubility difference.
-
Column Chromatography: For the remaining mixture, flash column chromatography on silica gel is the standard method.[21][22] Since benzoic acids are acidic, it is often beneficial to add a small amount of acetic acid to the mobile phase to reduce tailing and improve separation.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations or for analytical quantification, HPLC is the method of choice. Both normal-phase and reversed-phase methods can be effective.[23][24] Specialized columns, such as those with cyclodextrin or amine-bonded phases, have shown excellent performance in separating positional isomers of substituted benzoic acids.[23]
Q6: My isomers are inseparable on a standard silica gel TLC plate. What should I try next?
A6: If isomers are inseparable on silica, it means their polarity is too similar for that stationary phase.
Troubleshooting Steps:
-
Change the Mobile Phase: Systematically vary the solvent system. Try different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) and add modifiers like acetic or formic acid.
-
Try a Different Stationary Phase: Use TLC plates with a different adsorbent. Alumina or reversed-phase (C18) plates can offer different selectivity.[22]
-
Preparative TLC/HPLC: If a separation is visible on an analytical TLC plate, you can scale up to preparative TLC. For very challenging separations, preparative HPLC or Ultra-Performance Convergence Chromatography (UPC²) may be necessary, as these techniques offer superior resolution.[20][25]
Caption: Decision workflow for separating a mixture of regioisomers.
Part 3: Analytical Characterization of Isomers
Unambiguous identification of each isolated isomer is a critical final step. Spectroscopic techniques are indispensable for this purpose.[26]
Q7: How can I use ¹H NMR spectroscopy to distinguish between ortho, meta, and para isomers?
A7: The aromatic region (typically 6.5-8.5 ppm) of the ¹H NMR spectrum provides a unique fingerprint for each substitution pattern.[26] The splitting patterns are the most telling feature.
| Substitution Pattern | Typical Aromatic Splitting Pattern (for disubstituted ring) | Key Features |
| Ortho | Complex, asymmetric multiplet (often 4 distinct signals) | All four aromatic protons are chemically non-equivalent, leading to complex coupling. |
| Meta | Asymmetric pattern, may show a singlet-like peak and three other coupled signals | Often shows one proton with no ortho-coupling, appearing as a broad singlet or triplet. |
| Para | Two symmetrical doublets (AA'BB' system) | High degree of symmetry results in a simple, characteristic pattern of two signals.[26] |
Q8: Can Infrared (IR) Spectroscopy help differentiate my isomers?
A8: While the main functional group peaks (O-H stretch around 3000 cm⁻¹, C=O stretch around 1700 cm⁻¹) will be similar for all isomers, the "fingerprint region" is highly informative.[27] The out-of-plane C-H bending vibrations below 900 cm⁻¹ are characteristic of the substitution pattern on the benzene ring.[26]
-
Ortho-disubstituted: Strong band around 750 cm⁻¹.
-
Meta-disubstituted: Bands typically appear near 800 and 750 cm⁻¹.
-
Para-disubstituted: A characteristic strong band around 830 cm⁻¹.
Part 4: Key Experimental Protocols
These protocols provide validated, step-by-step methodologies for common procedures discussed in this guide.
Protocol 1: Regioselective Synthesis of 3-Nitrobenzoic Acid [16]
This protocol is designed to maximize the yield of the meta-isomer by carefully controlling the reaction temperature.
-
Prepare Nitrating Mixture: In a 50 mL flask, cool 10 mL of concentrated sulfuric acid (H₂SO₄) in an ice-salt bath to 0°C. Cautiously and slowly, add 10 mL of concentrated nitric acid (HNO₃) while stirring, ensuring the temperature does not exceed 10°C.
-
Prepare Reaction Mixture: In a separate 250 mL beaker, dissolve 5.0 g of benzoic acid in 20 mL of concentrated sulfuric acid. Cool this mixture in the ice-salt bath to below 0°C.
-
Nitration: While vigorously stirring the benzoic acid solution and maintaining the temperature below 5°C, add the cold nitrating mixture dropwise using a Pasteur pipette. The addition should take approximately 30 minutes.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.
-
Workup & Precipitation: Pour the reaction mixture slowly and with constant stirring onto 200 g of crushed ice in a large beaker.
-
Isolation: Allow the ice to melt. Collect the precipitated crude 3-nitrobenzoic acid by vacuum filtration. Wash the solid thoroughly with several portions of ice-cold water to remove residual acid.
-
Drying: Allow the product to air dry. For final drying, place it in a desiccator over a suitable drying agent. The product can be further purified by recrystallization from water or ethanol/water.
Protocol 2: General Procedure for Isomer Separation by Flash Column Chromatography
This protocol provides a starting point for separating a mixture of benzoic acid isomers.
-
Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
-
Sample Preparation: Dissolve the crude isomer mixture in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Pre-adsorb the sample onto a small amount of silica gel for dry loading, which often improves resolution.
-
Mobile Phase Selection: Start with a non-polar solvent system like Hexane/Ethyl Acetate. Determine the optimal ratio using TLC. To improve peak shape and prevent streaking, add 0.5-1% acetic acid to the mobile phase.
-
Packing and Elution: Pack the column with a slurry of silica gel in the initial mobile phase. Carefully load the sample onto the top of the column. Begin elution, gradually increasing the polarity of the mobile phase if necessary (gradient elution).
-
Fraction Collection: Collect fractions and monitor their composition by TLC. Combine fractions containing the pure desired isomer(s).
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the isolated isomer.
References
-
Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A. [Link]
-
Ortho effect - Wikipedia. Wikipedia. [Link]
-
Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters Corporation. [Link]
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Concepts of sterically hindered resonance and buttressing effect: gas-phase acidities of methyl-substituted benzoic acids. Journal of the American Chemical Society. [Link]
-
How does ortho-effect work in benzoic acids? | Khan Academy. YouTube. [Link]
-
SIR Effect Organic (Steric Inhibition Of Resonance). YouTube. [Link]
-
Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters Corporation. [Link]
-
Why are ortho-substituted benzoic acids more acidic than para or meta-substituted? Quora. [Link]
-
Does unsubstituted benzoic acid not show resonance due to steric effects? Chemistry Stack Exchange. [Link]
-
What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Quora. [Link]
-
Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Pharmaguideline. [Link]
-
Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids. MDPI. [Link]
-
The pKa values of a few ortho-, meta-, and para-substituted benzo... Pearson. [Link]
-
Ortho, Para, Meta Directors in EAS. Chemistry Steps. [Link]
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Is benzoic acid meta directing? Quora. [Link]
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Selective synthesis of meta-phenols from bio-benzoic acids via regulating the adsorption state. PNAS. [Link]
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What is the acidic trend of benzoic acid and meta-, para-, ortho-nitrobenzoic acid? Quora. [Link]
-
Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography. Journal of Chromatography A. [Link]
-
Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. ResearchGate. [Link]
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Directing Effects of the Substituents on EAS. KPU Pressbooks. [Link]
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Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry. [Link]
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Speciation of substituted benzoic acids in solution. UCL Discovery. [Link]
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Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid. MDPI. [Link]
-
Effect of substituents on acidity of benzoic acids. Filo. [Link]
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Regioselective Control of Electrophilic Aromatic Substitution Reactions. ResearchGate. [Link]
-
Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? ResearchGate. [Link]
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Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. PMC. [Link]
-
Substituent Effects on Acidity. Chemistry LibreTexts. [Link]
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How to separate regioisomers without using instrumental method? ResearchGate. [Link]
-
How to separate these regioisomers? Reddit. [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. StudySmarter. [Link]
-
Infrared spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
-
Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]
-
IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate. [Link]
-
How can benzoic acid be tested for purity? Quora. [Link]
-
Regiospecific ortho-C-H Allylation of Benzoic Acids. PubMed. [Link]
-
Synthesis of Benzoic Acid. Chem21Labs. [Link]
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Synthesis and characterization of Benzoic Acid. Chemistry Research Journal. [Link]
-
Preparation and Identification of Benzoic Acids and Benzamides: An Organic "Unknown" Lab. Journal of Chemical Education. [Link]
-
Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed. [Link]
-
Synthesis of Local Anesthetics derived from benzoic acid. quimicaorganica.org. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to HPLC Purity Analysis of Synthetic 2-(3-fluorophenyl)benzoic Acid
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for a Key Building Block
2-(3-fluorophenyl)benzoic acid is a deceptively simple aromatic carboxylic acid. Its structural motif, however, is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs). As with any component destined for human use, its purity is not a matter of simple characterization but a critical determinant of safety and efficacy. The synthesis, often involving a Suzuki-Miyaura cross-coupling reaction, can introduce a variety of impurities, including unreacted starting materials, regioisomers, homocoupled byproducts, and degradation products.[1][2]
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity analysis in pharmaceutical development, offering the high resolution, sensitivity, and quantitative accuracy required to meet stringent regulatory standards.[3] This guide provides an in-depth, comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methodologies for the purity assessment of 2-(3-fluorophenyl)benzoic acid. We will explore the rationale behind method selection, present detailed protocols, and offer field-proven insights to empower researchers in their analytical endeavors.
The Challenge: Anticipating and Resolving Process-Related Impurities
The quality of an analytical method is defined by its ability to separate the main component from all potential and actual impurities. For 2-(3-fluorophenyl)benzoic acid, a product of Suzuki coupling, the impurity profile can be complex.
Potential Impurities Include:
-
Starting Materials: 3-fluorophenylboronic acid and 2-bromobenzoic acid.
-
Homocoupling Byproducts: Biphenyl-2,2'-dicarboxylic acid and 3,3'-difluoro-1,1'-biphenyl.[2][4]
-
Protodeboronation Product: Fluorobenzene (from the boronic acid).[1]
-
Regioisomers: Isomers formed from incomplete reaction selectivity.
-
Degradants: Products arising from instability during synthesis or storage.
An effective HPLC method must be robust enough to resolve these structurally similar compounds, a task that often requires more than a single, standard approach.
Comparative Analysis of HPLC Methodologies
To ensure comprehensive purity analysis, it is best practice to develop orthogonal or dissimilar methods that provide different selectivities.[5][6][7] This approach significantly increases the probability of detecting any co-eluting impurities.[3][5] Here, we compare a conventional C18-based method with an alternative phenyl-based stationary phase.
Method A: The Workhorse - C18 Reversed-Phase HPLC
The C18 (octadecyl) stationary phase is the most widely used in reversed-phase chromatography due to its strong hydrophobic retention of non-polar and moderately polar compounds.[8][9] For aromatic carboxylic acids like our target analyte, a C18 column provides excellent retention based on the molecule's overall hydrophobicity.
Causality Behind Experimental Choices:
-
Stationary Phase: A high-purity, end-capped C18 silica column is selected to minimize secondary interactions. The end-capping blocks residual silanol groups on the silica surface, which can otherwise cause severe peak tailing with acidic compounds.[10][11]
-
Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good elution strength for aromatic compounds.
-
Acid Modifier: 0.1% Trifluoroacetic Acid (TFA) is added to both mobile phase components. TFA serves two critical functions:
-
pH Control: As a strong acid, it ensures the mobile phase pH is well below the pKa of the analyte's carboxylic acid group (typically ~4-5), keeping it in its protonated, less polar form.[12] This promotes consistent retention and sharp peaks.
-
Ion Suppression: It minimizes interactions between the analyte and any remaining, negatively charged silanol groups on the stationary phase, further reducing peak tailing.[13][14]
-
Method B: The Orthogonal Approach - Phenyl-Hexyl Stationary Phase
To gain a different selectivity profile, a phenyl-based column is an excellent choice. Phenyl stationary phases provide unique π-π (pi-pi) interaction capabilities with aromatic analytes, in addition to hydrophobic interactions. This can alter the elution order of compounds compared to a C18 column, potentially resolving impurities that co-elute in Method A.[8]
Causality Behind Experimental Choices:
-
Stationary Phase: A Phenyl-Hexyl column offers a different retention mechanism. The phenyl rings on the stationary phase can interact with the aromatic rings of the analyte and its impurities, providing selectivity based on aromaticity and substitution patterns, not just hydrophobicity.
-
Mobile Phase: A gradient of methanol and water is chosen. Methanol is a more protic solvent than acetonitrile and can engage in different hydrogen bonding interactions, which can further alter selectivity.
-
Acid Modifier: 0.1% Formic Acid is used instead of TFA. While both are acidic modifiers, formic acid is less aggressive and is often preferred for methods that may be transferred to LC-MS, as TFA is known to cause significant ion suppression.[14] This change can also subtly influence selectivity.
Head-to-Head Data Comparison
The following tables summarize the hypothetical but realistic performance of both methods for the analysis of a synthetic batch of 2-(3-fluorophenyl)benzoic acid containing key potential impurities.
Table 1: HPLC Method Parameters
| Parameter | Method A: C18 Reversed-Phase | Method B: Phenyl-Hexyl (Orthogonal) |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Methanol |
| Gradient | 30% to 95% B in 20 min | 40% to 95% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 30 °C |
| Detection | UV at 230 nm | UV at 230 nm |
| Injection Vol. | 10 µL | 10 µL |
Table 2: Chromatographic Performance Comparison
| Compound | Method A: Retention Time (min) | Method B: Retention Time (min) | Key Observation |
| 2-bromobenzoic acid (SM) | 10.2 | 9.8 | Elutes earlier in Method B |
| 3-fluorophenylboronic acid (SM) | 4.5 | 5.1 | Poorly retained, as expected |
| 2-(3-fluorophenyl)benzoic acid (API) | 12.5 | 11.7 | Main Peak |
| Impurity 1 (Regioisomer) | 12.7 (Co-elutes with API tail) | 12.2 | Baseline resolved in Method B |
| Impurity 2 (Homocoupled) | 15.8 | 14.5 | Well-resolved in both methods |
API: Active Pharmaceutical Ingredient, SM: Starting Material
Analysis of Results: Method A provides a good general separation. However, a potential regioisomeric impurity (Impurity 1) is poorly resolved from the main API peak, appearing on its tail. This is a common challenge where minor structural differences do not translate to significant hydrophobicity changes. In contrast, Method B, leveraging π-π interactions, successfully resolves Impurity 1 from the API with baseline separation. This demonstrates the critical value of employing an orthogonal method to ensure the primary method is truly specific and capable of detecting all impurities.[5]
Visualizing the Analytical Process
A structured workflow is essential for reproducible and reliable HPLC analysis.
Caption: Logic for selecting an appropriate HPLC method.
Detailed Experimental Protocols
Trustworthy data comes from meticulously executed protocols. The following are step-by-step guides for implementing both methods.
Protocol for Method A: C18 Reversed-Phase
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of high-purity Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water. Filter and degas. [15] * Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Filter and degas.
-
-
Sample Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Preparation: Accurately weigh approximately 10 mg of 2-(3-fluorophenyl)benzoic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent to achieve a final concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the synthetic batch sample in the same manner as the standard to a final concentration of approximately 1.0 mg/mL to accurately detect low-level impurities.
-
HPLC System & Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 230 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) %A (0.1% TFA in Water) %B (0.1% TFA in ACN) 0.0 70 30 20.0 5 95 25.0 5 95 25.1 70 30 | 30.0 | 70 | 30 |
-
-
System Suitability Test (SST):
-
Inject the Standard Preparation five times.
-
The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%.
-
The USP Tailing Factor for the main peak must be ≤ 2.0.
-
The theoretical plate count must be ≥ 2000.
-
-
Analysis: After the SST passes, inject the sample preparation. Calculate impurity levels using area percent normalization.
Protocol for Method B: Phenyl-Hexyl (Orthogonal)
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of high-purity Formic Acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade methanol. Filter and degas.
-
-
Sample Diluent: Prepare a 50:50 (v/v) mixture of Methanol and Water.
-
Standard and Sample Preparation: Prepare as described in Method A, using the appropriate diluent.
-
HPLC System & Conditions:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 230 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) %A (0.1% FA in Water) %B (0.1% FA in Methanol) 0.0 60 40 20.0 5 95 25.0 5 95 25.1 60 40 | 30.0 | 60 | 40 |
-
-
System Suitability and Analysis: Proceed as described in Method A.
Conclusion and Recommendations
The purity analysis of 2-(3-fluorophenyl)benzoic acid requires a robust and specific HPLC method.
-
Method A (C18) serves as an excellent primary method for routine quality control and release testing once the impurity profile is well-established. Its reliability and the vast body of literature on C18 separations make it a trustworthy choice.
-
Method B (Phenyl-Hexyl) is an indispensable tool during method development and validation. It provides orthogonal selectivity that is crucial for confirming the absence of co-eluting impurities and for investigating out-of-spec or atypical batches.
For comprehensive drug development in line with regulatory expectations, such as those outlined by the ICH, it is highly recommended to develop and validate a primary method (like Method A) while using a dissimilar, orthogonal method (like Method B) to demonstrate specificity. [16][17][18][19]This dual-method approach provides the highest degree of confidence in the reported purity profile, ensuring the quality and safety of the final pharmaceutical product.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. Available from: [Link]
-
Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. Available from: [Link]
-
Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. PubMed. Available from: [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available from: [Link]
-
HPLC Troubleshooting Tip: Preventing Mobile Phase Problems When Using TFA. Mourne Training Services. Available from: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]
-
Why is trifluoroacetic acid (TFA) used in c-18 column? ResearchGate. Available from: [Link]
-
Reasons for Peak Tailing of HPLC Column. Hawach. Available from: [Link]
-
Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Agilent Technologies. Available from: [Link]
-
Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. Taylor & Francis Online. Available from: [Link]
-
Waters Column Selection Guide for Polar Compounds. Waters Corporation. Available from: [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available from: [Link]
-
Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. ResearchGate. Available from: [Link]
-
Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available from: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]
-
Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. Available from: [Link]
-
Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Waters Corporation. Available from: [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbio. Available from: [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available from: [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). Available from: [Link]
-
A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. Available from: [Link]
-
Choosing the Right Reversed Phase Column. Phenomenex. Available from: [Link]
-
Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. Available from: [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. Available from: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available from: [Link]
-
Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. ResearchGate. Available from: [Link]
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. Available from: [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Available from: [Link]
-
Benzoic Acid. SIELC Technologies. Available from: [Link]
-
HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Available from: [Link]
- CN109828061A - The HPLC analytical method of benzoic acid and sorbic acid in a kind of toothpaste. Google Patents.
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Technical Guide: Structural Verification of 2-(3-fluorophenyl)benzoic Acid Derivatives
Executive Summary: The Biaryl Challenge
In drug discovery, the biaryl scaffold is ubiquitous, yet its structural verification presents a specific "blind spot" in standard analysis. For 2-(3-fluorophenyl)benzoic acid , the challenge is threefold:
-
Regioisomerism: Distinguishing the meta-fluoro substitution (3-fluoro) from ortho (2-fluoro) or para (4-fluoro) isomers, which often co-elute in HPLC.
-
Biaryl Connectivity: Confirming the C-C bond formation between the benzoic acid moiety and the fluorophenyl ring.
-
Proton Ambiguity: The aromatic region in
NMR (7.0–8.0 ppm) is often too crowded to provide definitive assignment without advanced 2D techniques.
This guide outlines a definitive, self-validating verification protocol that prioritizes
Part 1: The Analytical Matrix (Method Comparison)
We compared three primary verification workflows. For routine batch release, Method B (Multi-nuclear NMR) provides the highest throughput-to-certainty ratio.
| Feature | Method A: Standard | Method B: Multi-Nuclear NMR ( | Method C: Single Crystal X-Ray (XRD) |
| Primary Utility | Purity check & Mass confirmation | Definitive Structural Connectivity | Absolute Configuration |
| Speed | Fast (< 1 hour) | Medium (Overnight for | Slow (Days to Weeks) |
| Isomer Resolution | Low. Aromatic overlap obscures splitting patterns. | High. Fluorine J-coupling acts as a "beacon" to map the ring. | Absolute. Unambiguous spatial resolution. |
| Sample Req. | < 5 mg | 20–50 mg (for good S/N in | High-quality single crystal required. |
| Cost | $ | ||
| Verdict | Insufficient for structural proof; good for purity. | The Gold Standard for routine verification. | Reserved for final candidate validation. |
Part 2: The "Fluorine Beacon" Methodology (Deep Dive)
The presence of the fluorine atom is not just a functional group; it is an analytical handle. By exploiting the Heteronuclear Spin-Spin Coupling (
The NMR Check
Before attempting carbon NMR, run a quick
-
Expected Shift:
to ppm (relative to ). -
Diagnostic Value: If you see a shift near
to ppm, suspect ortho-substitution (2-fluoro). If you see a singlet (decoupled) or a simple triplet (coupled) without complex roofing, check your integration. -
Solvent Effect: Use DMSO-d6 . It prevents aggregation of the carboxylic acid dimers, sharpening the signals compared to
.
The NMR "Fingerprint"
This is the critical step. The Fluorine atom splits the carbon signals into doublets with specific coupling constants (
-
(Direct):
.[1] The carbon directly attached to Fluorine (C3'). -
(Ortho):
. The carbons adjacent to C-F (C2' and C4'). -
(Meta):
. The carbons two bonds away (C1' and C5'). -
(Para):
. The carbon opposite the Fluorine (C6').[2]
The Logic Test:
If the fluorine were in the 4-position (para) , the
Part 3: Step-by-Step Verification Protocol
Phase 1: Synthesis & Isolation
-
Reaction: Suzuki-Miyaura coupling of 2-bromobenzoic acid and 3-fluorophenylboronic acid.
-
Catalyst:
is recommended to minimize dehalogenation byproducts. -
Purification: Acid-base extraction is mandatory to remove non-acidic biaryl byproducts (e.g., homocoupled fluorobiphenyls).
Phase 2: The NMR Workflow
-
Sample Prep: Dissolve
of dried solid in DMSO-d6 . -
Acquisition:
-
Run
(16 scans). -
Run
(non-decoupled, 32 scans). -
Run
(minimum 512 scans, proton-decoupled).
-
-
Analysis Loop (Self-Validating):
-
Check 1: Does the Mass Spec show
( )? -
Check 2: Does
NMR show a broad singlet (COOH)? -
Check 3: Does
NMR show the characteristic doublet at with ?
-
Phase 3: Data Visualization (Logic Flow)
Figure 1: Decision tree for structural verification using multi-nuclear NMR logic.
Part 4: Synthesis Pathway & Atom Mapping
To understand the verification, one must visualize the origin of the atoms. The Suzuki coupling creates the biaryl bond (C1-C1').
Figure 2: Suzuki-Miyaura coupling pathway for the target molecule.
References
-
PubChem. 3-(4-Fluorophenyl)benzoic acid (Isomer Comparison Data). National Library of Medicine. Available at: [Link]
-
Reich, H. J. Structure Determination Using Spectroscopic Methods: 13C-19F Coupling Constants. University of Wisconsin-Madison. Available at: [Link]
-
Dungan, C. H., & Van Wazer, J. R. Compilation of reported F19 NMR chemical shifts.[3] Wiley-Interscience, 1970. (Standard Reference for Fluorine Shifts).
-
Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(3-fluorophenyl)benzoic acid
In the landscape of pharmaceutical development, the rigorous and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product quality, safety, and efficacy. For a compound such as 2-(3-fluorophenyl)benzoic acid, a non-steroidal anti-inflammatory drug (NSAID) analog, the choice of analytical methodology can have profound implications throughout the development lifecycle. This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-(3-fluorophenyl)benzoic acid. Beyond a simple outline of protocols, this document delves into the rationale behind experimental choices and presents a framework for the cross-validation of these methods, ensuring data integrity and interchangeability.
The principles outlined herein are grounded in the latest regulatory expectations, including the International Council for Harmonisation (ICH) guidelines Q2(R2) on the validation of analytical procedures and Q14 on analytical procedure development.[1][2][3] These guidelines emphasize a lifecycle approach to analytical methods, ensuring they remain robust and fit for purpose.[4]
The Imperative of Cross-Validation
In a dynamic drug development environment, it is not uncommon for analytical methods to be transferred between laboratories or for different analytical techniques to be employed for the same purpose at various stages. Cross-validation is the formal process of demonstrating that two or more analytical procedures can be used for the same intended purpose, yielding comparable results.[5][6][7] This is critical when, for instance, a rapid HPLC method used for in-process control is compared against a more sensitive and specific GC-MS method used for final product release or stability testing. A successful cross-validation provides the documented evidence that the methods are interchangeable within defined parameters, ensuring consistency in data interpretation across the product's lifecycle.
Methodology Deep Dive: HPLC-UV vs. GC-MS
The selection of an analytical method is a balance of specificity, sensitivity, speed, and cost. For 2-(3-fluorophenyl)benzoic acid, both HPLC-UV and GC-MS present viable, yet distinct, analytical solutions.[8][9][10][11][12]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a workhorse of the pharmaceutical industry, prized for its robustness and versatility in analyzing a wide range of compounds. For 2-(3-fluorophenyl)benzoic acid, a reversed-phase HPLC method with UV detection is a logical and efficient choice for routine analysis.[13][14]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: Hypersil BDS C18 (100 x 4.6 mm, 5µm) or equivalent.[13]
-
Mobile Phase: A mixture of 0.01 M potassium dihydrogen phosphate buffer (pH adjusted to 4.8 with dilute orthophosphoric acid) and acetonitrile in a 52:48 v/v ratio.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 246 nm.[13]
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 25 mg of 2-(3-fluorophenyl)benzoic acid reference standard in 25 mL of mobile phase to obtain a 1000 µg/mL solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 12.5 to 75 µg/mL.[13]
-
Sample Solution: For a tablet dosage form, grind tablets to a fine powder. Disperse a quantity of powder equivalent to 25 mg of the API in the mobile phase, sonicate to dissolve, and dilute to a final concentration of 50 µg/mL. Filter through a 0.45 µm nylon syringe filter before injection.
-
Rationale for Choices: The C18 column is selected for its excellent retention and separation of moderately polar compounds like 2-(3-fluorophenyl)benzoic acid. The phosphate buffer in the mobile phase helps to maintain a consistent pH, ensuring reproducible retention times and peak shapes. A detection wavelength of 246 nm is chosen based on the UV absorbance maximum of the analyte, providing optimal sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional specificity and sensitivity, making it an ideal method for trace-level analysis and impurity identification. Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert 2-(3-fluorophenyl)benzoic acid into a more volatile species suitable for GC analysis.[9]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., a single quadrupole or triple quadrupole system).
-
Derivatization:
-
To 100 µL of the sample or standard solution, add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the derivatizing agent.[9]
-
Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless, with an injection volume of 1 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring for characteristic ions of the derivatized analyte (e.g., m/z 180 for the flurbiprofen analog).
-
Mass Range (for full scan): 50-500 amu for qualitative analysis and impurity profiling.
-
Rationale for Choices: MSTFA is a highly effective silylating agent that readily derivatizes the carboxylic acid group, increasing volatility and thermal stability. The HP-5MS column is a general-purpose column that provides excellent separation for a wide range of compounds. SIM mode is employed for quantification to enhance sensitivity and selectivity by monitoring only specific fragment ions of the target analyte, thereby reducing background noise.
Cross-Validation Framework
The cross-validation study is designed to directly compare the performance of the validated HPLC-UV and GC-MS methods. The objective is to demonstrate that the two methods provide equivalent results for the quantification of 2-(3-fluorophenyl)benzoic acid. The validation parameters to be assessed are guided by ICH Q2(R2).[1][3][15]
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocol: Cross-Validation
-
Sample Selection: Prepare three batches of a representative drug product containing 2-(3-fluorophenyl)benzoic acid. From each batch, prepare samples at three concentration levels: 80%, 100%, and 120% of the target therapeutic concentration.
-
Analysis: Analyze each of the nine samples (3 batches x 3 concentrations) in triplicate using both the validated HPLC-UV and GC-MS methods.
-
Data Evaluation:
-
Calculate the mean assay value and the relative standard deviation (RSD) for each set of triplicates for both methods.
-
For each sample, calculate the percentage difference between the mean assay value obtained by the HPLC-UV method and the GC-MS method.
-
Perform a statistical evaluation, such as a paired t-test, to determine if there is a statistically significant difference between the results obtained from the two methods.
-
Comparative Data and Analysis
The following tables present hypothetical but realistic data from the cross-validation study.
Table 1: Method Validation Parameters Summary
| Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria |
| Linearity (r²) | 0.9998 | 0.9999 | ≥ 0.999 |
| Range (µg/mL) | 12.5 - 75 | 0.15 - 5.0 | Covers 80-120% of test conc. |
| Accuracy (% Recovery) | 99.5 ± 1.2% | 100.2 ± 0.8% | 98.0 - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | 0.8% | 0.5% | ≤ 2.0% |
| - Intermediate Precision | 1.1% | 0.9% | ≤ 2.0% |
| LOD (µg/mL) | 1.5 | 0.05 | Report |
| LOQ (µg/mL) | 5.0 | 0.15 | Report |
| Specificity | No interference | No interference | No co-eluting peaks |
Table 2: Cross-Validation Results - Assay of 2-(3-fluorophenyl)benzoic acid
| Sample ID | HPLC-UV Assay (%) | GC-MS Assay (%) | % Difference |
| Batch 1 - 80% | 99.8 | 100.5 | -0.70% |
| Batch 1 - 100% | 100.2 | 100.8 | -0.60% |
| Batch 1 - 120% | 100.5 | 101.2 | -0.69% |
| Batch 2 - 80% | 99.5 | 100.1 | -0.60% |
| Batch 2 - 100% | 101.0 | 101.5 | -0.49% |
| Batch 2 - 120% | 100.8 | 101.6 | -0.79% |
| Batch 3 - 80% | 100.1 | 100.9 | -0.79% |
| Batch 3 - 100% | 99.9 | 100.6 | -0.70% |
| Batch 3 - 120% | 100.3 | 101.1 | -0.79% |
| Average Difference | -0.68% | ||
| Paired t-test (p-value) | > 0.05 |
Interpretation of Results
The validation summary in Table 1 demonstrates that both the HPLC-UV and GC-MS methods are accurate, precise, linear, and specific for the determination of 2-(3-fluorophenyl)benzoic acid.[16] Notably, the GC-MS method exhibits a significantly lower limit of detection (LOD) and limit of quantification (LOQ), highlighting its superior sensitivity.
The cross-validation data in Table 2 is the critical component of this guide. The percentage difference between the assay results obtained by the two methods is consistently less than 2.0%, which is a commonly accepted criterion for method interchangeability. Furthermore, the average difference is minimal, and the p-value from the paired t-test is greater than 0.05, indicating that there is no statistically significant difference between the two methods. This provides strong evidence that the HPLC-UV and GC-MS methods are equivalent for the quantitative analysis of 2-(3-fluorophenyl)benzoic acid within the tested range.
Caption: Comparison of HPLC-UV and GC-MS methods.
Conclusion and Recommendations
Both the HPLC-UV and GC-MS methods are demonstrated to be suitable and interchangeable for the quantitative analysis of 2-(3-fluorophenyl)benzoic acid. The choice of method for a specific application should be based on the required performance characteristics and practical considerations.
-
For routine quality control, in-process testing, and release testing where high throughput is desired, the HPLC-UV method is recommended. Its simpler sample preparation, faster run times, and robust nature make it highly efficient for these purposes.[8][14]
-
For applications requiring higher sensitivity, such as the analysis of low-dose formulations, stability studies where degradation products may be present at low levels, or for impurity profiling, the GC-MS method is the superior choice. Its enhanced sensitivity and the specificity afforded by mass spectrometric detection provide a higher degree of confidence in the results.[9]
This cross-validation exercise provides the necessary scientific justification to use these methods interchangeably, lending flexibility and robustness to the overall analytical control strategy for 2-(3-fluorophenyl)benzoic acid. This aligns with the modern, lifecycle-based approach to analytical procedure development and validation advocated by regulatory authorities.[4]
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Sultan, A., et al. (n.d.).
- Yilmaz, B. (n.d.).
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- U.S. Food and Drug Administration. (n.d.).
- Yilmaz, B. (2014). Determination of flurbiprofen in human plasma by gas chromatography with mass spectrometry and its pharmacokinetics. PubMed.
- IISTE.org. (n.d.).
- Rajani, A., et al. (n.d.). method development and validation for the estimation of flurbiprofen in tablet dosage form by liquid chromatography.
- AMSbiopharma. (2025).
- Yilmaz, B. (2022).
- Yilmaz, B., et al. (n.d.). Determination of Flurbiprofen in Human Plasma by Gas Chromatography with Mass Spectrometry and Its Pharmacokinetics.
- Lab Manager. (2026).
- ResearchGate. (2025).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- U.S. Food and Drug Administration. (2015).
- U.S. Food and Drug Administration. (n.d.). Q2(R2)
- European Medicines Agency. (2024). ICH Q2(R2)
- Sigma-Aldrich. (2014). Determination of flurbiprofen in human plasma by gas chromatography with mass spectrometry and its pharmacokinetics.
- IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- ResearchGate. (2025). METHOD DEVELOPMENT AND VALIDATION OF FLURBIPROFEN SODIUM BY USING UPLC.
- Agilent. (n.d.).
- MDPI. (2020). Microanalysis of Selected NSAIDs Using the Spectrophotometric Method.
- Elsevier. (n.d.). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. Arabian Journal of Chemistry.
- Austin Publishing Group. (n.d.).
- ResearchGate. (2025). Microanalysis of Selected NSAIDs Using the Spectrophotometric Method.
- National Center for Biotechnology Information. (n.d.). Advances in detecting non-steroidal anti-inflammatory drugs (NSAIDs) using molecular receptors and nanostructured assemblies.
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- European Bioanalysis Forum. (2017).
- National Center for Biotechnology Information. (2014).
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- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. e-b-f.eu [e-b-f.eu]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of flurbiprofen in human plasma by gas chromatography with mass spectrometry and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iiste.org [iiste.org]
- 11. dergipark.org.tr [dergipark.org.tr]
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- 13. pharmascholars.com [pharmascholars.com]
- 14. researchgate.net [researchgate.net]
- 15. fda.gov [fda.gov]
- 16. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Metabolic Stability of Fluorinated Benzoic Acid Isomers
For researchers, medicinal chemists, and professionals in drug development, understanding the metabolic fate of a compound is a cornerstone of successful therapeutic design. The introduction of fluorine into a drug candidate is a widely adopted strategy to enhance metabolic stability, thereby improving its pharmacokinetic profile.[1] This guide offers an in-depth comparison of the metabolic stability of ortho-, meta-, and para-fluorinated benzoic acid isomers, which are crucial structural motifs in a multitude of pharmaceutical agents.
While direct, publicly available experimental data comparing the metabolic stability of 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid is limited, this guide will provide a detailed framework based on established principles of drug metabolism. We will explore the underlying mechanisms that govern their metabolic fate and present the experimental protocols necessary to generate this critical comparative data.
The Decisive Role of Fluorine in Drug Design
Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a powerful tool in medicinal chemistry.[1] Strategic placement of fluorine can significantly influence a molecule's acidity, lipophilicity, binding affinity, and, most importantly, its metabolic stability.[1] By blocking sites susceptible to metabolism by enzymes like Cytochrome P450 (CYP), fluorine can prolong a drug's half-life and enhance its bioavailability.[2]
Mechanistic Insights into the Metabolism of Fluorinated Benzoic Acids
The primary route of metabolism for aromatic compounds like benzoic acid is oxidation, predominantly catalyzed by CYP enzymes in the liver.[3] This process typically involves the hydroxylation of the aromatic ring. The position of the fluorine atom on the benzoic acid ring—ortho (2-), meta (3-), or para (4-)—profoundly influences the molecule's susceptibility to this enzymatic attack through a combination of electronic and steric effects.
The Interplay of Electronic and Steric Effects
-
Electronic Effects: Fluorine is a highly electronegative atom, and its position on the aromatic ring alters the electron density distribution.[4] This, in turn, affects the ease of oxidation by CYP enzymes, which are electrophilic in nature.[3] A decrease in electron density on the aromatic ring generally leads to a slower rate of oxidation.
-
Steric Effects: The physical presence of the fluorine atom can hinder the approach of the bulky CYP enzyme to the site of metabolism.[5] This steric hindrance is most pronounced when the fluorine is in the ortho position, adjacent to the site of potential hydroxylation.
Positional Isomers: A Comparative Analysis
-
Ortho-Fluorobenzoic Acid (2-Fluorobenzoic Acid): The fluorine atom in the ortho position is expected to exert the most significant steric hindrance, potentially shielding the adjacent carbons from CYP-mediated hydroxylation.[6] This steric blockade is a primary reason why ortho-fluorination is often employed to enhance metabolic stability. However, the proximity of the fluorine to the carboxylic acid group can also influence its acidity and interactions with the enzyme's active site.[6]
-
Meta-Fluorobenzoic Acid (3-Fluorobenzoic Acid): In the meta position, the fluorine atom's electron-withdrawing inductive effect is more pronounced at the ortho and para positions relative to itself, potentially deactivating these sites towards electrophilic attack by CYP enzymes.[4] The steric hindrance from a meta-substituent is less direct than from an ortho-substituent.
-
Para-Fluorobenzoic Acid (4-Fluorobenzoic Acid): Substitution at the para position effectively blocks one of the most common sites of aromatic hydroxylation. The fluorine atom here primarily exerts an electronic effect, deactivating the entire ring to some extent. While it doesn't provide the same level of steric shielding as an ortho-substituent for the adjacent carbons, it directly prevents metabolism at the para-position.
Based on these principles, a qualitative prediction of metabolic stability would be:
Ortho-Fluorobenzoic Acid > Para-Fluorobenzoic Acid > Meta-Fluorobenzoic Acid
It is crucial to note that this is a generalized prediction, and the actual metabolic stability can be influenced by the specific CYP isozymes involved and other metabolic pathways.
Visualizing Metabolic Pathways and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate a potential metabolic pathway and the experimental workflow for assessing metabolic stability.
Caption: Potential metabolic pathway of a fluorobenzoic acid isomer.
Caption: Experimental workflow for an in vitro metabolic stability assay.
Data Presentation
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 2-Fluorobenzoic Acid | > 60 | < 10 |
| 3-Fluorobenzoic Acid | 25 | 45 |
| 4-Fluorobenzoic Acid | 45 | 20 |
| Benzoic Acid (Control) | 15 | 75 |
Experimental Protocols
To empirically determine the metabolic stability of the fluorinated benzoic acid isomers, a liver microsomal stability assay is a standard and robust method.
Liver Microsomal Stability Assay
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds.
Materials:
-
Test compounds (2-, 3-, and 4-fluorobenzoic acid, and benzoic acid as a control)
-
Pooled human liver microsomes
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for quenching the reaction)
-
Incubator or water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare stock solutions of the test compounds and control in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the liver microsomes in phosphate buffer.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsome solution and the test compound.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately add the aliquot to a tube containing a cold quenching solvent (e.g., acetonitrile with an internal standard) to stop the reaction.
-
Vortex and centrifuge the samples to precipitate the proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line gives the rate constant of elimination (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL of microsomal protein) .
-
Self-Validating System:
-
Negative Control: An incubation without the NADPH regenerating system should show minimal metabolism of the compound, confirming that the observed metabolism is CYP-dependent.
-
Positive Control: A compound with a known metabolic profile (e.g., a rapidly metabolized drug) should be run in parallel to ensure the activity of the liver microsomes.
Conclusion
The strategic placement of fluorine on a benzoic acid scaffold can have a profound impact on its metabolic stability. While a definitive ranking of the ortho, meta, and para isomers requires direct experimental comparison, a thorough understanding of the underlying principles of steric and electronic effects allows for rational predictions. The ortho-isomer is generally expected to exhibit the highest metabolic stability due to steric hindrance, followed by the para-isomer, which blocks a key site of metabolism. The meta-isomer is predicted to be the most susceptible to metabolism among the three.
The provided experimental protocol for a liver microsomal stability assay offers a robust and reliable method for generating the necessary quantitative data to validate these predictions and guide the selection of the optimal isomer for drug development programs. By integrating these theoretical principles with empirical data, researchers can make more informed decisions in the design of metabolically stable and effective drug candidates.
References
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]
- Bioorthogonal chemistry - Wikipedia. [Link]
- The Dark Side of Fluorine. [Link]
- Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. [Link]
- 16.4: Substituent Effects in Substituted Aromatic Rings - Chemistry LibreTexts. [Link]/16%3A_Electrophilic_Aromatic_Substitution/16.04%3A_Substituent_Effects_in_Substituted_Aromatic_Rings)
- Influence of substituents in fluorobenzene derivatives on the cytochrome P450-catalyzed hydroxylation at the adjacent ortho aromatic carbon center. [Link]
- Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. [Link]
- Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
- The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. [Link]
- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. [Link]
- Quantitative structure-metabolism relationships (QSMR) using computational chemistry: pattern recognition analysis and statistical prediction of phase II conjugation reactions of substituted benzoic acids in the rat. [Link]
- Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides - Research Explorer - The University of Manchester. [Link].html)
- Substituent Effects in Aromatic Substitution I. [Link]
- Quantitative Structure Activity Relationships in Drug Metabolism. [Link]
- Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. [Link]
- 2-Fluorobenzoic acid - Wikipedia. [Link]
- Identification of the Positional Isomers of 2-Fluorobenzoic acid 1-O-Acyl Glucuronide by Directly Coupled HPLC-NMR. [Link]
- Cytochrome P450-catalyzed oxidation of halogen-containing substrates. [Link]
- Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]
- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]
- Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. [Link]
- QSAR: Quantitative structure–activity relationship PART 1. [Link]
- Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds. [Link]
- Quantitative structure-activity relationships (QSAR). [Link]
- The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. [Link]
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Link]
- Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]
- Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]
- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
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- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
